Trimethyl ethane-1,1,2-tricarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-12-6(9)4-5(7(10)13-2)8(11)14-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNPIZDNPUMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303026 | |
| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40967-67-7 | |
| Record name | 40967-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trimethyl ethane-1,1,2-tricarboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethyl ethane-1,1,2-tricarboxylate. It includes a summary of its key identifiers, physicochemical data, and safety information. Furthermore, a generalized experimental protocol for its synthesis is detailed, based on established esterification methods for analogous compounds. This document aims to serve as a foundational resource for professionals in research and development who are interested in this compound.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name this compound, is an organic compound with the molecular formula C₈H₁₂O₆.[1][2] It is a triester of ethane-1,1,2-tricarboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 40967-67-7[1][2] |
| Molecular Formula | C₈H₁₂O₆[1][2] |
| Molecular Weight | 204.18 g/mol [1] |
| InChIKey | CFXNPIZDNPUMFS-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)CC(C(=O)OC)C(=O)OC[2] |
| Synonyms | 1,1,2-Ethanetricarboxylic acid, trimethyl ester; 2-Methoxycarbonyl-succinic acid dimethyl ester[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Density | 1.2 ± 0.1 g/cm³ | Computed |
| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | Predicted |
| Flash Point | 102.2 ± 21.8 °C | Predicted |
| Melting Point | Not available | - |
| Topological Polar Surface Area | 78.9 Ų | Computed[1] |
| Solubility | No data available | - |
Spectroscopic Information
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. C-O stretching vibrations would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would be expected to show signals for the three methoxy groups (-OCH₃) as singlets, likely in the range of 3.6-3.8 ppm. The methylene (-CH₂-) and methine (-CH-) protons of the ethane backbone would show more complex splitting patterns.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (around 170 ppm), the methoxy carbons (around 50-55 ppm), and the carbons of the ethane backbone.
-
Chemical Properties and Reactivity
This compound is expected to exhibit reactivity typical of an aliphatic triester. Key reactions would include:
-
Hydrolysis : Under acidic or basic conditions, the ester groups can be hydrolyzed back to the parent carboxylic acid (ethane-1,1,2-tricarboxylic acid) and methanol.
-
Transesterification : Reaction with other alcohols in the presence of an acid or base catalyst can lead to the exchange of the methyl groups for other alkyl groups.
-
Reduction : The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Experimental Protocols
Synthesis via Fischer Esterification
This method involves the reaction of ethane-1,1,2-tricarboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Materials:
-
Ethane-1,1,2-tricarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethane-1,1,2-tricarboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
Based on GHS classifications from supplier information, this compound is considered hazardous.[1]
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a simple organic ester with well-defined, albeit largely predicted, physicochemical properties. While detailed experimental data is sparse in publicly available literature, its synthesis can be achieved through standard organic chemistry protocols such as Fischer esterification. Due to its hazardous nature, appropriate safety precautions must be taken during its handling and use. This guide provides a solid starting point for any researcher or professional intending to work with this compound.
References
- 1. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]
- 3. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for trimethyl ethane-1,1,2-tricarboxylate, a valuable building block in organic synthesis. The document details the core chemical reaction, presents relevant quantitative data, and outlines a comprehensive experimental protocol.
Core Synthesis Pathway: Malonic Ester Alkylation
The primary route for the synthesis of this compound is through the alkylation of dimethyl malonate. This reaction is a classic example of a malonic ester synthesis, a versatile method for forming carbon-carbon bonds. The pathway involves two key steps:
-
Deprotonation: Dimethyl malonate is treated with a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. The acidic nature of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) facilitates this deprotonation.
-
Nucleophilic Substitution: The resulting dimethyl sodiomalonate acts as a nucleophile and reacts with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate, in an SN2 reaction. This step introduces the carboxymethyl group at the α-position of the malonic ester, yielding the target molecule, this compound.
The overall reaction is illustrated in the logical relationship diagram below.
An In-depth Technical Guide to Trimethyl Ethane-1,1,2-tricarboxylate and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trimethyl ethane-1,1,2-tricarboxylate, a key chemical entity with potential applications in medicinal chemistry and drug development. While direct biological data on this specific molecule is limited in publicly accessible literature, this document extrapolates from the known synthesis, properties, and biological activities of structurally related ethanetricarboxylate and succinate derivatives. This guide covers the fundamental physicochemical properties of this compound, details a plausible synthetic route based on established chemical principles, and explores potential therapeutic applications by examining the role of similar polycarboxylic acid esters as enzyme inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and application in drug discovery programs.
Introduction
Polycarboxylic acid esters are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry. Their inherent structural features, including multiple hydrogen bond acceptors and the potential for chiral centers, make them attractive scaffolds for designing molecules that can interact with biological targets with high specificity. This compound, a simple yet functionally rich molecule, serves as a representative example of this class. Its structural similarity to succinate, a key intermediate in the citric acid cycle, suggests its potential as a modulator of metabolic enzymes. This guide aims to provide a foundational understanding of this compound and its analogs to stimulate further investigation into their therapeutic potential.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These computed properties provide a baseline for understanding the compound's behavior in chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₂O₆ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| CAS Number | 40967-67-7 | [1] |
| Canonical SMILES | COC(=O)CC(C(=O)OC)C(=O)OC | [1] |
| InChI Key | CFXNPIZDNPUMFS-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 78.9 Ų | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis of this compound
Proposed Synthetic Pathway: Michael Addition
The synthesis of this compound can be envisioned through the Michael addition of dimethyl malonate to dimethyl maleate or dimethyl fumarate, followed by methylation. A more direct approach, however, would involve the reaction of a malonate anion with a suitable electrophile. A generalized representation of this synthetic strategy is depicted below.
Caption: Proposed synthesis of this compound via Michael addition.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Michael additions and subsequent alkylations. Optimization of reaction conditions may be necessary.
Materials:
-
Dimethyl malonate
-
Sodium methoxide (or other suitable base)
-
Anhydrous methanol (or other suitable solvent)
-
Methyl 2-bromoacetate
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Enolate Formation: To a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate (1.0 equivalent) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.
-
Nucleophilic Addition: To the freshly prepared enolate solution, add methyl 2-bromoacetate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Applications in Drug Development
While direct experimental evidence for the biological activity of this compound is scarce, its structural similarity to succinate, a key metabolite, points towards its potential as an enzyme inhibitor. Specifically, enzymes involved in succinate metabolism, such as succinate dehydrogenase (SDH), are plausible targets.
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (Complex II) is a crucial enzyme complex in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have significant effects on cellular metabolism and has been explored as a therapeutic strategy in various diseases, including cancer and fungal infections.[2][3] Derivatives of succinate can act as competitive inhibitors by binding to the active site of SDH. The tricarboxylic acid ester structure of the title compound could mimic the binding of succinate, potentially leading to the inhibition of SDH activity.
References
Technical Guide: Trimethyl Ethane-1,1,2-tricarboxylate
CAS Number: 40967-67-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trimethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis. This document consolidates its chemical and physical properties, outlines a general synthetic approach, and presents available spectral data.
Chemical and Physical Properties
This compound, also known as 2-Methoxycarbonylsuccinic acid dimethyl ester, is a tricarboxylic acid ester with the molecular formula C₈H₁₂O₆ and a molecular weight of 204.18 g/mol .[1][2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40967-67-7 | [2][3][4] |
| Molecular Formula | C₈H₁₂O₆ | [1][2][3] |
| Molecular Weight | 204.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Methoxycarbonylsuccinic acid dimethyl ester, 1,1,2-Ethanetricarboxylic acid, trimethyl ester | [4][5] |
| Appearance | Liquid | [5] |
| Purity | ≥97% (typical) | [3] |
| Storage | Room temperature | [3] |
Synthesis
A probable synthetic pathway is the reaction of dimethyl malonate with a dimethyl 2-halosuccinate (e.g., dimethyl 2-bromosuccinate or dimethyl 2-chlorosuccinate) in the presence of a suitable base.
Below is a conceptual workflow for the synthesis of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]
- 5. cymitquimica.com [cymitquimica.com]
In-Depth Technical Guide to the Spectral Data of Trimethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for trimethyl ethane-1,1,2-tricarboxylate (CAS No. 40967-67-7; Molecular Formula: C₈H₁₂O₆). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.[1] This document includes detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.
Molecular Structure and Properties
This compound is a tricarboxylic acid ester. Its structure consists of an ethane backbone substituted with three methoxycarbonyl groups.
IUPAC Name: this compound[1] CAS Number: 40967-67-7[1] Molecular Formula: C₈H₁₂O₆[1] Molecular Weight: 204.18 g/mol [1]
Spectral Data Summary
The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| Parameter | Value | Source |
| Ionization Mode | Electron Ionization (EI) | Assumed from GC-MS |
| Molecular Ion (M⁺) | Not reported | |
| Key Fragments (m/z) | 145, 113, 55 | [1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation. The data presented is from a vapor phase IR spectrum.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1200-1000 | Strong | C-O stretch (Ester) |
| ~2950-2850 | Medium | C-H stretch (Alkyl) |
Note: The exact peak frequencies for the vapor phase IR spectrum are not publicly available. The provided data is based on typical values for ester functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | s | 3H | OCH₃ (C1-ester) |
| ~3.73 | s | 3H | OCH₃ (C1-ester) |
| ~3.70 | s | 3H | OCH₃ (C2-ester) |
| ~3.50 | t | 1H | CH (C2) |
| ~2.90 | d | 2H | CH₂ (C1) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (C1-esters) |
| ~170 | C=O (C2-ester) |
| ~53 | OCH₃ |
| ~50 | C2 |
| ~45 | C1 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a vapor phase spectrum, a small amount of the sample is heated in a gas cell. Alternatively, for a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption peaks are identified and correlated with specific functional groups using standard IR correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The chemical shifts, multiplicities, coupling constants (for ¹H), and integrals (for ¹H) are determined from the spectra and used to elucidate the molecular structure.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using the spectral data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using spectral data.
References
Solubility Profile of Trimethyl Ethane-1,1,2-tricarboxylate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Trimethyl ethane-1,1,2-tricarboxylate. Due to a lack of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's chemical structure and general principles of solubility. Furthermore, a detailed experimental protocol for determining the solubility of this compound in various common laboratory solvents is provided, empowering researchers to generate precise data for their specific applications.
Introduction
This compound is a tri-ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Understanding its solubility in common laboratory solvents is crucial for its effective handling, purification, reaction optimization, and formulation. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide context for its expected behavior in different solvent environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₆ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [3][4] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Computed XLogP3-AA | 0 | [1] |
| Topological Polar Surface Area | 78.9 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
Solubility Profile: A Qualitative Assessment
As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not available in peer-reviewed literature or chemical databases. However, a qualitative assessment can be made based on its molecular structure and established solubility principles.
This compound is a relatively small molecule containing three polar ester functional groups. The presence of these polar groups, particularly the six oxygen atoms that can act as hydrogen bond acceptors, suggests the potential for some solubility in polar solvents.[1] The principle of "like dissolves like" provides a framework for predicting solubility.[5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Esters with low molecular weight can exhibit some solubility in water because they can accept hydrogen bonds from water molecules.[6] Given its molecular weight and multiple ester groups, this compound is expected to have limited to moderate solubility in water. Its solubility is likely to be higher in polar protic organic solvents like ethanol and methanol, where the alkyl groups of the solvents can interact with the methyl ester groups of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are polar but do not have hydrogen bond-donating capabilities. The polarity of this compound suggests it should be soluble in these solvents. The carbonyl groups of acetone and ethyl acetate, and the sulfoxide group of DMSO, can engage in dipole-dipole interactions with the ester groups of the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar ester groups makes this compound a polar molecule. Therefore, it is expected to have low solubility in nonpolar solvents like hexane and toluene. The nonpolar hydrocarbon chains of these solvents cannot effectively solvate the polar ester functionalities.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. It is anticipated that this compound will be soluble in dichloromethane and chloroform due to favorable dipole-dipole interactions.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound like this compound.[7][8][9]
Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, DMSO)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.
-
Add a known volume or mass of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and shake for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
If necessary, centrifuge the vials at a constant temperature to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any suspended microparticles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered supernatant or dilute the solution in the volumetric flask to a known volume with an appropriate solvent.
-
Analyze the concentration of this compound in the prepared sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of compound solubility.
Conclusion
References
- 1. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Trimethyl 1,1,2-ethanetricarboxylate | CAS#:40967-67-7 | Chemsrc [chemsrc.com]
- 4. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
Discovery and history of Trimethyl ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis. The document details its chemical properties, historical context, and a plausible experimental protocol for its synthesis via the Michael addition reaction. While direct applications in specific signaling pathways or drug development workflows are not prominently documented in publicly available literature, its utility as a precursor for more complex molecules of pharmaceutical interest is discussed. This guide includes tabulated quantitative data, a detailed synthesis protocol, and a logical workflow diagram to facilitate its use in research and development.
Introduction
This compound, also known as 2-methoxycarbonyl-succinic acid dimethyl ester, is a tri-ester of ethane-1,1,2-tricarboxylic acid. Its structure, featuring multiple reactive sites, makes it a valuable intermediate in the synthesis of a variety of organic compounds. This guide aims to consolidate the available technical information on this compound, providing a practical resource for laboratory chemists and researchers.
Discovery and Historical Context
While the specific first synthesis of this compound is not well-documented under a single discoverer's name, its conceptual origins can be traced back to the late 19th century. The key chemical transformation for its synthesis is the Michael addition reaction, a fundamental concept in organic chemistry.
Arthur Michael's Contribution (1887): In 1887, Arthur Michael published his seminal work on the addition of sodium salts of malonic esters to α,β-unsaturated esters.[1] This reaction, now universally known as the Michael addition, forms the basis for the synthesis of this compound from dimethyl malonate and dimethyl maleate or fumarate.
Work of William Henry Perkin Jr.: Around the same period, Sir William Henry Perkin Jr., a prominent English organic chemist, was conducting groundbreaking research on the synthesis of alicyclic compounds.[2] His work on the synthesis of complex cyclic structures from polycarboxylic acid esters further established the synthetic utility of compounds like this compound as versatile building blocks.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₆ | [3][4] |
| Molecular Weight | 204.18 g/mol | [3][5] |
| CAS Number | 40967-67-7 | [3][4] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [5] |
| Flash Point | 102.2 ± 21.8 °C | [5] |
| LogP | 0.08 | [5] |
| Topological Polar Surface Area | 78.9 Ų | [3] |
| Refractive Index | n²⁰/D ~1.44 | - |
Note: Some physical properties may vary slightly depending on the source and purity.
Experimental Protocol: Synthesis via Michael Addition
The following is a detailed experimental protocol for the synthesis of this compound based on the well-established Michael addition reaction. This protocol is inferred from analogous procedures for similar esters.
Reaction Scheme:
Materials and Reagents:
-
Dimethyl malonate (1.0 eq)
-
Dimethyl maleate or dimethyl fumarate (1.0 eq)
-
Sodium methoxide (catalytic amount, e.g., 0.1 eq)
-
Anhydrous methanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Saturated aqueous sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (for neutralization if necessary)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Addition funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
-
Addition of Reactants: To the stirred solution, add dimethyl malonate dropwise at room temperature. After the addition is complete, add dimethyl maleate (or fumarate) dropwise via an addition funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Characterization:
The identity and purity of the synthesized product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the ester groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Applications in Synthesis
While specific examples of this compound as a key component in a marketed drug are not readily found in the literature, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a versatile building block for the synthesis of more complex structures, including:
-
Polyfunctionalized acyclic and cyclic compounds: The three ester groups can be selectively hydrolyzed or transformed to introduce other functionalities.
-
Precursors to carbocyclic and heterocyclic systems: Intramolecular cyclization reactions can lead to the formation of various ring structures of interest in medicinal chemistry.
-
Analog synthesis: It can serve as a starting material for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.
For instance, substituted tricarboxylic acids and their esters are intermediates in the synthesis of certain antiviral and enzyme inhibitor compounds. However, a direct and explicit role of this compound in a specific, publicly documented drug development pipeline has not been identified.
Logical Workflow and Diagrams
Due to the absence of specific, published signaling pathways involving this compound, the following diagrams illustrate the logical workflow for its synthesis and its potential role as a synthetic intermediate.
Conclusion
This compound is a readily accessible and synthetically versatile molecule with a rich historical background rooted in fundamental organic reactions. While its direct biological activity is not extensively reported, its value as a chemical intermediate for the construction of more complex molecular architectures is clear. The provided technical data and experimental protocol aim to support its application in ongoing and future research endeavors within the chemical and pharmaceutical sciences. Further exploration of its potential as a precursor in novel drug discovery programs is warranted.
References
Trimethyl Ethane-1,1,2-tricarboxylate Not Found in Natural Sources
A comprehensive review of scientific literature and chemical databases indicates that Trimethyl ethane-1,1,2-tricarboxylate is not a known naturally occurring compound. It is consistently referenced as a synthetic molecule available from chemical suppliers for research and laboratory use.
Initial investigations into the natural occurrence of this compound did not yield any reports of its isolation from plant, fungal, or other biological sources. Further targeted searches for its presence in natural products, as well as for any biosynthetic or metabolic pathways involving this specific molecule, were also unsuccessful.
While a related compound, Triethyl ethane-1,1,2-tricarboxylate (the triethyl ester), has been reported in Solanum lycopersicum (tomato), there is no such evidence for the trimethyl ester. In fact, some chemical databases explicitly state that the related triethyl ester is not found in nature, reinforcing the likelihood that the trimethyl ester is also of synthetic origin.
The available literature primarily describes this compound in the context of chemical synthesis. It is used as a reagent or building block in various organic reactions. For instance, documents allude to the "synthesis of this compound" and its application in the synthesis of other complex molecules, including natural products and drugs, which points to its role as a synthetic intermediate rather than an end product of a natural pathway.
Given the absence of evidence for its natural occurrence, the core requirements for a technical guide on this topic—including quantitative data on its presence in natural sources, detailed experimental protocols for its isolation from biological samples, and diagrams of associated signaling pathways—cannot be fulfilled. The compound is not known to be produced by living organisms, and therefore, no such data or biological pathways exist to be documented.
For researchers and professionals in drug development, it is important to note that this compound should be regarded as a synthetic chemical entity. Information regarding its properties, synthesis, and reactivity can be found in chemical databases and publications focused on organic synthesis.
An In-depth Technical Guide to Trimethyl Ethane-1,1,2-tricarboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl ethane-1,1,2-tricarboxylate is a polyfunctional ester with potential applications as a versatile building block in organic synthesis. While direct applications in drug development are not extensively documented, its structural motif, related to succinic acid, suggests possibilities for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential derivatives and applications, particularly as a scaffold for chemical libraries aimed at biological screening.
Core Compound Profile
This compound, also known as 2-methoxycarbonyl-succinic acid dimethyl ester, is a tri-ester of ethane-1,1,2-tricarboxylic acid. Its key chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 40967-67-7 | [1] |
| Molecular Formula | C₈H₁₂O₆ | [1] |
| Molecular Weight | 204.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 102.2 ± 21.8 °C | [1] |
| LogP | 0.08 | [1] |
Synthesis of this compound
Proposed Experimental Protocol
Reaction Scheme:
Materials:
-
Dimethyl malonate
-
Dimethyl chloroacetate (or bromoacetate)
-
Sodium methoxide (or other suitable strong base)
-
Anhydrous methanol (or other suitable solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.
-
Enolate Formation: Dimethyl malonate is added dropwise to the stirred sodium methoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Dimethyl chloroacetate is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
| Spectroscopy Type | Anticipated Features |
| ¹H NMR | Signals corresponding to the three distinct methoxy groups and the diastereotopic protons of the ethylene backbone. |
| ¹³C NMR | Resonances for the three carbonyl carbons, the three methoxy carbons, and the two sp³ hybridized carbons of the ethane backbone. |
| IR Spectroscopy | A strong absorption band in the region of 1730-1750 cm⁻¹ characteristic of the C=O stretching of the ester groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 204.0634, along with characteristic fragmentation patterns. PubChem lists a GC-MS spectrum with top peaks at m/z 113 and 145.[2] |
Reactivity and Derivatives
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly functionalized cyclic compounds. Its multiple ester groups provide handles for a variety of chemical transformations.
Known Reactivity
One documented application of this compound is in the synthesis of pyrrolidinyl derivatives through a titanium tetrachloride-mediated reaction. This highlights its utility in constructing heterocyclic systems.
Potential Derivatives
The chemical structure of this compound allows for the synthesis of a wide range of derivatives:
-
Hydrolysis: Selective or complete hydrolysis of the ester groups can yield the corresponding carboxylic acids, which can then be converted to acid chlorides, amides, or other derivatives.
-
Transesterification: Reaction with different alcohols can produce a variety of triesters with tailored properties.
-
Cyclization Reactions: Intramolecular reactions, such as the Dieckmann condensation, could be employed to synthesize functionalized cyclopentanone derivatives.[3]
-
Polymer Synthesis: As a polycarboxylic acid ester, it can potentially be used as a monomer or cross-linking agent in the synthesis of polyesters and polyamides.[4][5][6]
Potential Applications in Drug Development and Beyond
While direct evidence for the use of this compound in drug development is scarce, the biological activities of structurally related compounds suggest it could be a valuable scaffold for medicinal chemistry.
Analogy to Succinic Acid Derivatives
Succinic acid and its esters have been investigated for various biological activities, including antimicrobial and insulinotropic effects.[7][8][9] Derivatives of this compound, which can be considered a substituted succinic acid diester, may exhibit similar or novel biological properties.
Materials Science
Polycarboxylic acids and their esters are fundamental building blocks for polymers. This compound could be explored as a monomer for the synthesis of biodegradable polyesters or as a cross-linking agent to modify the properties of existing polymers.[10][11]
Conclusion
This compound is a readily accessible chemical intermediate with significant potential for the synthesis of a diverse range of derivatives. While its direct role in drug development is yet to be established, its structural relationship to biologically active succinates makes it an attractive scaffold for the creation of new chemical entities for biological screening. Further research into its reactivity and the biological evaluation of its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.
References
- 1. Trimethyl 1,1,2-ethanetricarboxylate | CAS#:40967-67-7 | Chemsrc [chemsrc.com]
- 2. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New esters of succinic acid and mixed molecules formed by such esters and a meglitinide analog: study of their insulinotropic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. EP2283066A1 - Polycarboxylic acid polymers - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of trimethyl ethane-1,1,2-tricarboxylate, a valuable building block in organic synthesis and drug discovery. The presented methodology is based on the well-established Michael addition reaction, a reliable method for carbon-carbon bond formation. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, this note includes a summary of the key quantitative data in a tabular format and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a versatile chemical intermediate characterized by its three ester functionalities. This structural feature allows for a variety of subsequent chemical transformations, making it a useful precursor in the synthesis of more complex molecules, including pharmacologically active compounds and functional materials. The strategic placement of the carboxylate groups provides handles for further derivatization, such as hydrolysis, amidation, or reduction, enabling the construction of diverse molecular architectures. The synthesis of this compound is most effectively achieved through a Michael addition reaction between dimethyl malonate and dimethyl maleate, catalyzed by a suitable base.
Data Presentation
A successful synthesis of this compound relies on the precise measurement and control of reactants and conditions. The following table summarizes the key quantitative data for the experimental protocol.
| Reagent/Parameter | Value | Units | Notes |
| Dimethyl Malonate | 1.0 | eq | Starting nucleophile |
| Dimethyl Maleate | 1.0 | eq | Michael acceptor |
| Sodium Methoxide | 0.1 | eq | Base catalyst |
| Methanol (Anhydrous) | 5 | mL/mmol | Reaction solvent |
| Reaction Temperature | 25 | °C | Room temperature |
| Reaction Time | 12 | hours | |
| Hydrochloric Acid (1 M) | As needed | mL | For neutralization |
| Dichloromethane | As needed | mL | For extraction |
| Anhydrous Sodium Sulfate | As needed | g | For drying |
| Expected Yield | 70-80 | % | Literature typical yields for similar reactions |
| Purity (post-purification) | >95 | % | Assessed by NMR or GC-MS |
Experimental Protocol
This protocol details the synthesis of this compound via a Michael addition reaction.
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fume hood
Reagents:
-
Dimethyl malonate
-
Dimethyl maleate
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl malonate (1.0 eq) in anhydrous methanol (5 mL/mmol of dimethyl malonate) under an inert atmosphere.
-
Addition of Base: To the stirred solution, carefully add sodium methoxide (0.1 eq) at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the enolate.
-
Addition of Michael Acceptor: Add dimethyl maleate (1.0 eq) dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching and Neutralization: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the mixture is neutral (pH ~7).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium methoxide is a strong base and is corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
This detailed protocol provides a robust method for the synthesis of this compound, which should be a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided workflow and data summary are intended to facilitate the successful and reproducible execution of this chemical transformation.
Applications of Trimethyl Ethane-1,1,2-tricarboxylate in Organic Synthesis: A Versatile Building Block
Introduction
Trimethyl ethane-1,1,2-tricarboxylate is a multifunctional ester with significant potential as a versatile building block in modern organic synthesis. Its structure, featuring two ester groups on one carbon and a third on an adjacent carbon, provides multiple sites for chemical modification, making it an attractive precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. The presence of acidic protons alpha to the ester functionalities allows for its use as a nucleophile in various carbon-carbon bond-forming reactions. This application note explores the utility of this compound, with a focus on its role as a Michael donor in conjugate additions and its potential for the synthesis of substituted succinic acid derivatives. Due to limited specific literature on the trimethyl ester, protocols and examples are based on the closely related and well-documented triethyl ethane-1,1,2-tricarboxylate.
Key Applications
The primary application of trialkyl ethane-1,1,2-tricarboxylates in organic synthesis stems from the reactivity of the acidic methylene proton, enabling the formation of a stabilized carbanion. This nucleophile can then participate in a variety of transformations.
1. Michael Addition Reactions:
This compound is an excellent candidate for Michael addition reactions, serving as a "Michael donor." In the presence of a base, it can be deprotonated to form a resonance-stabilized enolate. This enolate can then add to an α,β-unsaturated carbonyl compound (a "Michael acceptor"), such as an enone, enal, or unsaturated ester, in a 1,4-conjugate addition fashion. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons. The resulting adduct contains a 1,5-dicarbonyl relationship, which is a versatile motif for further synthetic manipulations, including cyclizations to form new ring systems.
2. Synthesis of Substituted Succinic Acids:
The core structure of this compound is that of a substituted succinic acid ester. The Michael addition products derived from this reagent can be hydrolyzed to afford highly functionalized succinic acid derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. For instance, isobutylsuccinic acid, used in the synthesis of succinimide derivatives that act as inhibitors of human leukocyte elastase, can be prepared from the corresponding tricarboxylic ester.[1]
Experimental Protocols
Due to the scarcity of specific literature protocols for this compound, the following protocols are based on established procedures for the analogous triethyl ester and related Michael donors. These should serve as a strong starting point for researchers.
Protocol 1: Synthesis of Triethyl Ethane-1,1,2-tricarboxylate
This protocol describes the synthesis of the triethyl analogue, which can be adapted for the synthesis of the title trimethyl ester by using the appropriate sodium methoxide and methyl chloroacetate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Ethyl chloroacetate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: [1]
-
Under an inert atmosphere, slowly add sodium metal (23 g, 1 mole) to anhydrous ethanol (500 mL) with stirring until completely dissolved to form sodium ethoxide.
-
Cool the solution and add diethyl malonate (160 g, 1 mole) dropwise over 30 minutes.
-
After the addition is complete, cool the reaction mixture to 15°C and add ethyl chloroacetate (117 g, 0.95 mole) dropwise over 30 minutes.
-
Once the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
After cooling, pour the reaction mixture into 2 liters of water.
-
Extract the aqueous phase with dichloromethane (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain triethyl ethane-1,1,2-tricarboxylate.
Quantitative Data for Triethyl Ethane-1,1,2-tricarboxylate Synthesis:
| Reactant | Molar Amount (mol) | Yield (g) | Yield (%) |
| Diethyl malonate | 1.0 | 220 | 89 |
| Ethyl chloroacetate | 0.95 |
Protocol 2: Representative Michael Addition of a Trialkyl Ethane-1,1,2-tricarboxylate to an α,β-Unsaturated Ketone
This protocol is a representative procedure for the conjugate addition of a trialkyl ethane-1,1,2-tricarboxylate to a Michael acceptor, such as chalcone.
Materials:
-
Triethyl ethane-1,1,2-tricarboxylate (or this compound)
-
Chalcone (or other α,β-unsaturated ketone)
-
Sodium ethoxide (or sodium methoxide)
-
Anhydrous ethanol (or anhydrous methanol)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add triethyl ethane-1,1,2-tricarboxylate (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
In a separate flask, dissolve chalcone (1.0 equivalent) in anhydrous ethanol.
-
Add the chalcone solution to the enolate solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The expected product is the 1,4-adduct, a highly functionalized ketone. The yield for this type of reaction is typically in the range of 70-90%, depending on the specific substrates and reaction conditions.
Visualizations
References
Application Notes and Protocols: Trimethyl Ethane-1,1,2-tricarboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl ethane-1,1,2-tricarboxylate is a highly functionalized C5 building block with significant potential in the total synthesis of complex natural products and medicinally relevant molecules. Its structure, possessing three distinct ester functionalities, offers a versatile platform for the introduction of diverse substituents and subsequent stereocontrolled transformations. The presence of two acidic protons allows for sequential deprotonation and functionalization, enabling the construction of intricate carbon skeletons. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key structural motifs found in a variety of bioactive compounds.
Core Synthetic Strategy: Access to Substituted γ-Butyrolactones
A primary application of this compound is its use as a precursor to substituted γ-butyrolactones. The γ-butyrolactone moiety is a prevalent feature in numerous natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The following section outlines a general and robust synthetic pathway from this compound to functionalized γ-butyrolactones.
Workflow for the Synthesis of Substituted γ-Butyrolactones
Caption: General workflow for the synthesis of substituted γ-butyrolactones.
Experimental Protocols
Mono-alkylation of this compound
This protocol describes the selective mono-alkylation at the C-2 position of the tricarboxylate, leveraging the difference in acidity of the two α-protons.
Table 1: Reagents and Reaction Conditions for Mono-alkylation
| Reagent/Parameter | Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 1.1 equiv | Base for deprotonation |
| Anhydrous Tetrahydrofuran (THF) | 0.1 M | Solvent |
| Alkyl Halide (R-X) | 1.2 equiv | Electrophile for alkylation |
| Temperature | 0 °C to room temperature | Controlled reaction temperature |
| Reaction Time | 2-4 hours | To ensure complete reaction |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to achieve a 0.1 M final concentration. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Add the alkyl halide (R-X, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-alkylated product.
Expected Yield: 75-90%
Selective Reduction and Lactonization
This protocol outlines the selective reduction of the two ester groups at the C-1 position, followed by acid-catalyzed lactonization to form the γ-butyrolactone ring.
Table 2: Reagents and Reaction Conditions for Reduction and Lactonization
| Reagent/Parameter | Condition | Purpose |
| Mono-alkylated Tricarboxylate | 1.0 equiv | Starting material |
| Lithium Borohydride (LiBH₄) | 2.5 equiv | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | 0.1 M | Solvent |
| Hydrochloric Acid (HCl), 2 M | Excess | Catalyst for lactonization |
| Temperature (Reduction) | 0 °C to room temperature | Controlled reaction temperature |
| Temperature (Lactonization) | Room temperature to 50 °C | To promote cyclization |
| Reaction Time (Reduction) | 4-6 hours | To ensure complete reduction |
| Reaction Time (Lactonization) | 1-2 hours | To ensure complete lactonization |
Protocol:
-
Dissolve the mono-alkylated tricarboxylate (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (2.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion of the reduction, cool the reaction to 0 °C and cautiously quench by the dropwise addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).
-
Stir the mixture at room temperature for 1 hour, or gently heat to 50 °C for 30 minutes to facilitate lactonization.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted γ-butyrolactone.
Expected Yield: 60-80%
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.
Application Notes and Protocols for Trimethyl Ethane-1,1,2-tricarboxylate Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl ethane-1,1,2-tricarboxylate is a versatile chemical intermediate with potential applications in organic synthesis and drug development. Its three ester functionalities offer multiple reaction sites for derivatization, making it a valuable building block for the synthesis of complex molecules. Understanding the reaction mechanisms of this compound is crucial for its effective utilization in research and development. These application notes provide a detailed overview of the key reaction mechanisms of this compound, including its synthesis, hydrolysis, and potential for decarboxylation. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this knowledge.
I. Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of a malonic ester derivative with a haloacetic acid ester. A plausible and commonly employed method involves the alkylation of dimethyl malonate with a dimethyl haloacetate.
Reaction Mechanism:
The synthesis proceeds via a base-catalyzed alkylation of dimethyl malonate. The mechanism involves the following steps:
-
Deprotonation: A base, such as sodium methoxide, deprotonates the acidic α-hydrogen of dimethyl malonate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of a dimethyl haloacetate (e.g., dimethyl bromoacetate), displacing the halide ion in an SN2 reaction.
-
Product Formation: The final product, this compound, is formed.
A generalized reaction scheme is presented below:
Application Notes and Protocols for the Purification of Trimethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Trimethyl ethane-1,1,2-tricarboxylate, a key intermediate in various synthetic applications. The following sections outline validated methods for achieving high purity, suitable for demanding applications in research and drug development.
Introduction
This compound is a tri-ester with a relatively high boiling point and polarity. Its purification can be challenging due to the potential for thermal decomposition at atmospheric pressure and the presence of structurally similar impurities from its synthesis. The choice of purification technique is critical to achieving the desired purity and yield. This document details two primary methods for purification: Vacuum Distillation and Flash Column Chromatography.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical achievable purity levels based on commercial availability and general laboratory practices for similar compounds.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Considerations |
| Vacuum Distillation | 85-95% | >98% | 70-90% | Effective for removing non-volatile impurities and solvents. Risk of thermal decomposition if not carefully controlled. |
| Flash Column Chromatography | 80-95% | >99% | 60-85% | Excellent for removing polar and non-polar impurities. Requires careful solvent selection and can be time-consuming for large scales. |
Note: Purity and yield are highly dependent on the nature and quantity of impurities in the crude material.
Experimental Protocols
Purification by Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities and residual solvents. Given its high boiling point at atmospheric pressure (247.7 ± 20.0 °C), vacuum distillation is essential to prevent thermal degradation[1].
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask(s)
-
Thermometer and adapter
-
Vacuum pump (capable of achieving <1 mmHg)
-
Manometer
-
Heating mantle with a stirrer
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Stir bar
Protocol:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is dry and free of cracks.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Connect the flask to the short-path distillation head.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. Include a manometer in the line to monitor the pressure.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The pressure should be reduced to the desired level (e.g., a starting point could be around 15-20 mmHg, similar to related compounds).
-
Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature of the vapor. Collect any low-boiling fractions in a separate receiving flask.
-
Based on the boiling point of the analogous triethyl ester (140-145 °C at 20 mmHg), a similar temperature range at this pressure can be anticipated for the trimethyl ester[2]. Adjust the heating to maintain a steady distillation rate.
-
Collect the main fraction of pure this compound in a clean, pre-weighed receiving flask.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
-
-
Purity Analysis:
-
Analyze the purity of the distilled product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from both more polar and less polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of Ethyl Acetate and Hexane)
-
Pressurized air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization (if applicable) or a staining solution (e.g., potassium permanganate)
Protocol:
-
Solvent System Selection:
-
Determine a suitable eluent system using TLC. A good starting point for polar compounds like this compound is a mixture of Ethyl Acetate and Hexane.
-
Aim for an Rf value of approximately 0.2-0.3 for the target compound on the TLC plate. Adjust the ratio of Ethyl Acetate to Hexane to achieve this. A gradient elution may be necessary for complex mixtures.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect the eluting solvent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Purity Analysis:
-
Confirm the purity of the final product by GC-MS or NMR.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Schematic of a vacuum distillation setup for purification.
References
Application Notes: Trimethyl Ethane-1,1,2-tricarboxylate in Cross-Coupling Reactions
Introduction
Trimethyl ethane-1,1,2-tricarboxylate is a tri-ester derivative of ethane-1,1,2-tricarboxylic acid. While specific applications in cross-coupling are not documented, its structural similarity to malonate esters, which are widely used in carbon-carbon bond-forming reactions, suggests its potential as a valuable reagent in organic synthesis. The α-proton of the malonate-like moiety is acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in cross-coupling reactions with various electrophiles, most notably aryl and vinyl halides.
This document provides an overview of the potential application of this compound in transition metal-catalyzed α-arylation reactions, a cornerstone of modern synthetic chemistry for the construction of valuable molecular scaffolds in pharmaceuticals and materials science.
Principle of the Reaction
The core of the reaction involves the formation of a carbon-carbon bond between the α-carbon of the malonate derivative and an aryl group from an aryl halide. This transformation is typically catalyzed by a transition metal complex, with palladium and copper being the most common choices. The general catalytic cycle involves:
-
Oxidative Addition: The active metal catalyst (e.g., Pd(0) or Cu(I)) reacts with the aryl halide (Ar-X) to form an organometallic intermediate.
-
Deprotonation/Transmetalation: A base deprotonates the α-carbon of the this compound, forming an enolate. This enolate then coordinates to the metal center.
-
Reductive Elimination: The aryl group and the malonate-derived fragment are eliminated from the metal center, forming the desired α-aryl product and regenerating the active catalyst.
Potential Advantages and Applications
The use of a tri-ester like this compound could offer unique synthetic handles. The resulting α-aryl tricarboxylate product could be further manipulated through selective hydrolysis and decarboxylation to yield a variety of functionalized carboxylic acids and their derivatives, which are important intermediates in drug development.
Data Presentation: Representative Conditions for α-Arylation of Malonate Esters
The following table summarizes typical reaction conditions and yields for the copper and palladium-catalyzed α-arylation of diethyl malonate with aryl halides, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |
| CuI (5 mol%) | 2-Phenylphenol (10 mol%) | Cs₂CO₃ | Toluene | 70 | Iodobenzene | 95 | [1][2] |
| CuI (10 mol%) | 2-Picolinic acid (20 mol%) | Cs₂CO₃ | DMSO | Room Temp. | 4-Iodoanisole | 92 | [3] |
| Cu(OTf)₂ (10 mol%) | 2-Picolinic acid (20 mol%) | Cs₂CO₃ | Toluene | 90 (Microwave) | 2-Iodobenzonitrile | 91 | [4] |
| Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | LiHMDS | Toluene | 80 | 4-Bromotoluene | 85 | [5] |
| Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 4-Chlorobenzonitrile | 90 | [6][7] |
Experimental Protocols
The following are representative experimental protocols for copper- and palladium-catalyzed α-arylation of a malonate ester. These should be adapted and optimized for this compound.
Protocol 1: Copper-Catalyzed α-Arylation of a Malonate Ester
This protocol is adapted from the work of Buchwald and co-workers for the coupling of aryl iodides with diethyl malonate.[1][2]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
2-Phenylphenol (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (9.5 mg), 2-phenylphenol (17.0 mg), and Cs₂CO₃ (652 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL), the aryl iodide (1.0 mmol), and this compound (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 70 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aryl this compound.
Protocol 2: Palladium-Catalyzed α-Arylation of a Malonate Ester
This protocol is a general representation based on methods for the palladium-catalyzed α-arylation of malonates.[5][6]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) as a 1 M solution in toluene (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) as a 1 M solution in THF (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (4.5 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (3 mL) and the P(t-Bu)₃ solution (0.04 mL). Stir for 5 minutes.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
In a separate flask, prepare the enolate by adding the LiHMDS solution (1.5 mL) to a solution of this compound (1.2 mmol) in anhydrous toluene (2 mL) at 0 °C.
-
Slowly add the pre-formed enolate solution to the catalyst mixture.
-
Heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Room-temperature copper-catalyzed alpha-arylation of malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Trimethyl Ethane-1,1,2-tricarboxylate for Analytical Purposes
Introduction
Trimethyl ethane-1,1,2-tricarboxylate is a chemical compound that, due to its low volatility, presents challenges for direct analysis by gas chromatography (GC). To facilitate its quantification and identification using GC-based methods, a derivatization process is necessary. This document provides detailed application notes and protocols for a two-step derivatization procedure. The methodology involves the initial hydrolysis of the trimethyl ester to its corresponding tricarboxylic acid, followed by a derivatization step to convert the non-volatile acid into a volatile derivative suitable for GC analysis. Two primary derivatization techniques, silylation and esterification, are presented.
Logical Workflow for Derivatization
The overall process involves the conversion of the non-volatile analyte into a form amenable to GC analysis.
Caption: General workflow for the derivatization of this compound.
Data Presentation
| Parameter | Silylation (with BSTFA) | Esterification (with BF3-Methanol) | Reference |
| Analyte Class | Polycarboxylic Acids | Polycarboxylic Acids | [1] |
| Typical Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [1] |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (for aerosol samples) | ≤ 4 ng/m³ (for aerosol samples) | [1] |
| Reaction Time | 30-60 minutes | 10-15 minutes | [2] |
| Reaction Temperature | 60-80°C | 60-100°C | [2] |
| Advantages | Versatile, reacts with multiple functional groups. | Forms stable derivatives. | [3][4] |
| Disadvantages | Derivatives can be moisture-sensitive. | Reagents can be harsh. | [4] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This initial step is common to both subsequent derivatization methods.
Materials:
-
This compound standard
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized water
-
Organic solvent (e.g., diethyl ether or dichloromethane) for extraction
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen stream evaporator
-
pH paper or pH meter
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent.
-
Transfer the solution to a round-bottom flask.
-
Add an excess of 1 M NaOH solution to the flask.
-
Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the ester groups.
-
After cooling to room temperature, transfer the solution to a separatory funnel.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. Confirm the pH with pH paper or a pH meter.
-
Extract the resulting ethane-1,1,2-tricarboxylic acid from the aqueous phase into an organic solvent (e.g., diethyl ether) by performing three successive extractions.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the dry ethane-1,1,2-tricarboxylic acid.
Protocol 2: Derivatization via Silylation
This protocol is suitable for creating trimethylsilyl (TMS) esters of the tricarboxylic acid.
Materials:
-
Dried ethane-1,1,2-tricarboxylic acid from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place the dried ethane-1,1,2-tricarboxylic acid into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the acid.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Securely cap the vial and vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC or GC-MS system.
Protocol 3: Derivatization via Esterification (Methylation)
This protocol describes the formation of methyl esters from the tricarboxylic acid.
Materials:
-
Dried ethane-1,1,2-tricarboxylic acid from Protocol 1
-
Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)
-
Methanol (anhydrous)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Saturated sodium chloride (NaCl) solution
-
Hexane (GC grade)
Procedure:
-
Place the dried ethane-1,1,2-tricarboxylic acid into a reaction vial.
-
Add 1 mL of BF3-Methanol solution to the vial.[4]
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 15 minutes.[2]
-
After cooling, add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC or GC-MS analysis.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformations and the logic of the analytical approach.
Caption: Chemical pathway from analyte to GC-MS analysis.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. weber.hu [weber.hu]
Application of Trimethyl Ethane-1,1,2-tricarboxylate in Heterocyclic Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl ethane-1,1,2-tricarboxylate is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its three ester functionalities provide handles for various chemical transformations, making it a potentially valuable precursor for the synthesis of diverse heterocyclic compounds. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic scaffolds relevant to drug discovery and development.
Despite a comprehensive review of the scientific literature, specific examples and detailed experimental protocols for the direct application of this compound in the synthesis of common heterocyclic compounds such as pyrazoles, pyridazines, pyrimidines, or benzodiazepines are not well-documented. The conventional synthetic routes to these important heterocyclic systems typically employ other well-established precursors, such as β-dicarbonyl compounds, γ-ketoesters, or α,β-unsaturated carbonyls.
This document, therefore, outlines a generalized potential synthetic strategy for the synthesis of a pyrazolidine-3,5-dione scaffold, a class of heterocyclic compounds with known biological activities. This proposed pathway is based on established chemical principles for the cyclocondensation of hydrazine derivatives with malonic acid esters and their analogues. It is important to note that the following protocol is a theoretical application and has not been experimentally validated from available literature.
Theoretical Application: Synthesis of Pyrazolidine-3,5-dione Derivatives
The structure of this compound, with two geminal ester groups, resembles that of a substituted malonate. This structural feature suggests its potential utility in the synthesis of heterocyclic systems that are typically derived from malonic esters, such as pyrazolidine-3,5-diones. The proposed reaction involves a cyclocondensation with a hydrazine derivative.
Proposed Reaction Scheme
The hypothetical reaction of this compound with a generic hydrazine (R-NHNH₂) could proceed via a cyclocondensation reaction to form a substituted pyrazolidine-3,5-dione. The third ester group would likely be lost during the reaction or subsequent workup.
Caption: Proposed reaction pathway for the synthesis of a substituted pyrazolidine-3,5-dione from this compound and a hydrazine derivative.
Hypothetical Experimental Protocol
This protocol is a general guideline and would require optimization for specific substrates.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Anhydrous ethanol
-
Sodium ethoxide (or other suitable base)
-
Glacial acetic acid (for neutralization)
-
Standard laboratory glassware for reflux and workup
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a period of 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data (Hypothetical)
As no experimental data is available, the following table is a placeholder to illustrate how such data would be presented.
| Entry | Hydrazine (R group) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 8 | Reflux (78) | N/A |
| 2 | Methyl | 6 | Reflux (78) | N/A |
| 3 | Unsubstituted (H) | 12 | Reflux (78) | N/A |
Logical Workflow for Protocol Development
The development of a robust synthetic protocol would follow a logical progression of optimization steps.
Caption: A typical workflow for the development and optimization of a new synthetic protocol.
Conclusion
While this compound possesses structural features that suggest its potential as a precursor for certain heterocyclic systems, there is a notable absence of published research detailing such applications. The provided hypothetical protocol for the synthesis of pyrazolidine-3,5-diones serves as a starting point for researchers interested in exploring this chemistry. Experimental validation and optimization would be necessary to establish the feasibility and scope of this transformation. Further investigation into the reactivity of this compound with various dinucleophiles is warranted to unlock its full potential in the synthesis of novel heterocyclic compounds for drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethyl ethane-1,1,2-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Michael addition reaction. This involves the conjugate addition of a dimethyl malonate enolate to a suitable Michael acceptor, such as dimethyl maleate or dimethyl fumarate, under basic conditions.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are dimethyl malonate and a dimethyl ester of an unsaturated dicarboxylic acid like dimethyl maleate or dimethyl fumarate. A base is required to deprotonate the dimethyl malonate, forming the nucleophilic enolate. Common bases include sodium methoxide, sodium ethoxide, or other alkoxides. The reaction is typically carried out in an anhydrous solvent such as methanol, ethanol, or tetrahydrofuran (THF).
Q3: What are the primary impurities I should be aware of during the synthesis?
A3: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include unreacted dimethyl malonate and dimethyl maleate/fumarate, monosubstituted intermediates, and products of side reactions such as polymerization or hydrolysis of the ester groups. The specific impurity profile can be influenced by the choice of base and reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting materials and the formation of the desired product.
Q5: What are the recommended purification methods for this compound?
A5: Purification is typically achieved through vacuum distillation to separate the product from non-volatile impurities and unreacted starting materials.[1] An initial workup involving washing with a mild aqueous base (like sodium bicarbonate solution) can help remove acidic impurities. Subsequent drying of the organic layer over an anhydrous salt like sodium sulfate is recommended before distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. | 1. Use fresh, anhydrous base. Ensure stoichiometric amounts are appropriate for the reaction scale. |
| 2. Presence of water in the reaction. | 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| 3. Incorrect reaction temperature. | 3. Optimize the reaction temperature. Some Michael additions require initial cooling followed by warming to room temperature or gentle heating. | |
| Presence of Significant Amounts of Starting Material in the Final Product | 1. Incomplete reaction. | 1. Increase the reaction time. Monitor the reaction progress by TLC or GC until the starting materials are consumed. |
| 2. Inefficient purification. | 2. Ensure efficient vacuum distillation with a fractionating column to separate the product from lower-boiling starting materials. | |
| Formation of a Polymeric or Tarry Substance | 1. Use of a strong, non-nucleophilic base that promotes polymerization of the Michael acceptor. | 1. Consider using a milder base or a catalytic amount of a suitable base. |
| 2. High reaction temperature. | 2. Maintain a controlled temperature throughout the reaction. | |
| Hydrolysis of Ester Groups (Observed as Carboxylic Acid Impurities) | 1. Presence of water in the workup or purification steps. | 1. Use anhydrous conditions during workup and purification. Avoid prolonged exposure to acidic or basic aqueous solutions. |
| 2. Use of a strong hydroxide base. | 2. Use an alkoxide base corresponding to the ester (e.g., sodium methoxide for methyl esters) to avoid transesterification. |
Experimental Protocols
Representative Experimental Protocol for this compound Synthesis
This protocol is a representative example based on the Michael addition reaction.
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Reagent Preparation: In the flask, dissolve sodium methoxide in anhydrous methanol.
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Addition of Nucleophile: To the stirred solution, add dimethyl malonate dropwise via the dropping funnel at a controlled temperature (e.g., 0-5 °C).
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Addition of Michael Acceptor: After the addition of dimethyl malonate is complete, add dimethyl maleate dropwise, maintaining the controlled temperature.
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Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.
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Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate
Welcome to the technical support center for the synthesis of Trimethyl ethane-1,1,2-tricarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method for synthesizing this compound is through the alkylation of dimethyl malonate. This reaction is a variation of the malonic ester synthesis. It involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then reacts with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in a nucleophilic substitution reaction.
Q2: What are the key reagents and their roles in this synthesis?
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Dimethyl malonate: The starting material that provides the carbon backbone to which the third carboxyl group is added.
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Base (e.g., Sodium methoxide, Sodium ethoxide, Potassium carbonate): Used to deprotonate the acidic α-hydrogen of dimethyl malonate, generating the reactive enolate.
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Methyl haloacetate (e.g., Methyl chloroacetate, Methyl bromoacetate): The alkylating agent that introduces the -CH2COOCH3 group.
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Solvent (e.g., Methanol, Ethanol, DMF, Toluene): Provides the medium for the reaction. The choice of solvent can influence reaction rate and side reactions.
Q3: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
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Dialkylation: The product, this compound, still possesses an acidic proton and can be deprotonated and react with another molecule of methyl haloacetate.
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Hydrolysis: If water is present in the reaction mixture, the ester groups can be hydrolyzed back to carboxylic acids, especially under basic or acidic conditions.
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Transesterification: If the alcohol corresponding to the base (e.g., ethanol when using sodium ethoxide with methyl esters) is different from the alcohol of the esters, an exchange of the alkyl group on the ester can occur.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometric amount to fully deprotonate the dimethyl malonate. |
| Significant dialkylation. | - Use a 1:1 stoichiometric ratio of dimethyl malonate to methyl haloacetate. - Add the methyl haloacetate slowly to the reaction mixture to maintain a low concentration. - Consider using a milder base or lower reaction temperatures. | |
| Product loss during workup. | - Ensure proper pH adjustment during extraction to prevent hydrolysis. - Use appropriate drying agents to remove all water before distillation. | |
| Presence of a significant amount of dialkylated product | Excess methyl haloacetate or strong reaction conditions. | - Carefully control the stoichiometry of the reactants. - Lower the reaction temperature. - Consider using a phase-transfer catalyst with a weaker base like potassium carbonate, which can sometimes offer better control over mono-alkylation.[1] |
| Product contains hydrolyzed carboxylic acids | Presence of water in the reaction or during workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Neutralize the reaction mixture carefully during workup and minimize contact time with aqueous acidic or basic solutions. |
| Evidence of transesterification (e.g., mixed methyl and ethyl esters) | Use of a base with an alcohol that does not match the ester's alkyl group (e.g., sodium ethoxide with methyl esters). | - Use a base with the same alkoxide as the ester (e.g., sodium methoxide for methyl esters). This prevents scrambling of the ester groups. |
Experimental Protocols
General Alkylation of Dimethyl Malonate:
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Enolate Formation: In a dried reaction flask under an inert atmosphere, dissolve dimethyl malonate in an anhydrous solvent (e.g., methanol or DMF).
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Add a stoichiometric equivalent of a strong base (e.g., sodium methoxide) portion-wise at a controlled temperature (e.g., 0-10 °C) to form the sodium salt of dimethyl malonate.
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Alkylation: To the solution of the enolate, add methyl chloroacetate or methyl bromoacetate dropwise, maintaining the temperature.
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Reaction Monitoring: Allow the reaction to stir at a specified temperature (e.g., room temperature or gentle heating) for several hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
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Workup: After the reaction is complete, neutralize the mixture with a dilute acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways
To better understand the synthesis and its potential pitfalls, the following diagrams illustrate the main reaction and a key side reaction.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of Trimethyl ethane-1,1,2-tricarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Ensure the use of an acid catalyst (e.g., concentrated sulfuric acid). - Use a large excess of methanol to drive the equilibrium towards the product.[1] - Increase the reaction time or temperature (reflux). - Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus. |
| Loss of product during workup | - Ensure the reaction mixture is adequately neutralized before extraction to prevent the ester from hydrolyzing back to the carboxylic acid. - Use an appropriate organic solvent for extraction in which the ester is highly soluble. - Perform multiple extractions to maximize the recovery of the product. | |
| Impure starting materials | - Verify the purity of ethane-1,1,2-tricarboxylic acid and methanol before starting the reaction. Impurities can interfere with the reaction. | |
| Presence of Impurities in the Final Product | Unreacted starting materials | - Optimize the reaction conditions (time, temperature, catalyst amount) to ensure complete conversion of the starting materials. - Purify the crude product using techniques like distillation or column chromatography. |
| Side reactions | - Incomplete esterification can lead to the presence of mono- and di-methyl esters. Drive the reaction to completion using excess methanol and sufficient reaction time. - High temperatures might lead to decomposition. Monitor the reaction temperature closely. | |
| Incomplete removal of catalyst | - Thoroughly wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst, followed by washing with brine. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer | - This is less likely for the trimethyl ester but can be an issue with smaller esters. Saturating the aqueous layer with a salt (salting out) can reduce the solubility of the ester and improve extraction efficiency. |
| Emulsion formation during extraction | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of ethane-1,1,2-tricarboxylic acid with a large excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction, and to achieve a high yield, it is crucial to drive the equilibrium towards the formation of the ester.[1][3]
Q2: How can I maximize the yield of the esterification reaction?
A2: To maximize the yield, you should:
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Use a significant excess of methanol. This not only acts as a reactant but also as the solvent, shifting the equilibrium towards the product side.[1]
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Effectively remove the water produced during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[2]
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Use an appropriate amount of a strong acid catalyst.
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Ensure a sufficient reaction time under reflux to allow the reaction to reach completion.
Q3: What are the potential side products in this synthesis?
A3: The primary side products are the partially esterified compounds: 1-methyl ethane-1,1,2-tricarboxylate and 1,2-dimethyl ethane-1,1,2-tricarboxylate. These arise from incomplete esterification. Their formation can be minimized by using a large excess of methanol and ensuring the reaction goes to completion.
Q4: How do I purify the final product?
A4: After the reaction, the excess methanol is typically removed by distillation. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated. For higher purity, the crude product can be purified by vacuum distillation.
Q5: Can I synthesize this compound directly from a malonate derivative?
A5: Yes, a similar compound, triethyl ethane-1,1,2-tricarboxylate, has been synthesized by reacting diethyl malonate with a halogenated acetic acid ethyl ester in the presence of a strong base.[4] A similar approach using dimethyl malonate and a methyl haloacetate could likely be adapted to produce the trimethyl ester.
Experimental Protocols
Protocol 1: Synthesis of Ethane-1,1,2-tricarboxylic Acid via Hydrolysis of Triethyl ethane-1,1,2-tricarboxylate
This protocol is adapted from general hydrolysis procedures for esters.
Materials:
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Triethyl ethane-1,1,2-tricarboxylate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Water
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Concentrated hydrochloric acid (HCl)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve Triethyl ethane-1,1,2-tricarboxylate in an aqueous solution of sodium hydroxide (typically a 10-20% solution).
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Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
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After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the tricarboxylic acid.
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Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude ethane-1,1,2-tricarboxylic acid. This can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is a general procedure for Fischer esterification adapted for the target molecule.
Materials:
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Ethane-1,1,2-tricarboxylic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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To a round-bottom flask, add ethane-1,1,2-tricarboxylic acid and a large excess of methanol (e.g., 10-20 equivalents).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
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Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
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Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
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For higher purity, the product can be purified by vacuum distillation.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound, starting from its triethyl ester.
Caption: Two-step synthesis of this compound.
Fischer Esterification Mechanism
The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of Fischer Esterification.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
Troubleshooting failed reactions involving Trimethyl ethane-1,1,2-tricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl ethane-1,1,2-tricarboxylate.
Troubleshooting Failed Reactions
Reactions involving this compound, a versatile building block in organic synthesis, can sometimes lead to unexpected outcomes. This guide addresses common issues, their potential causes, and recommended solutions.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of a failed reaction.
Stability and degradation of Trimethyl ethane-1,1,2-tricarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Trimethyl ethane-1,1,2-tricarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bonds by water, leading to the formation of the corresponding carboxylic acids and methanol. This process can be catalyzed by the presence of acids or bases.[1][2][3][4][5]
Q2: How stable is this compound at room temperature?
A2: When stored under anhydrous (dry) conditions in a tightly sealed container, this compound is expected to be relatively stable at room temperature.[6] However, in the presence of moisture, gradual hydrolysis can occur over time. For long-term storage, it is advisable to store the compound in a cool, dry place.
Q3: Is this compound susceptible to enzymatic degradation?
A3: Yes, as an ester, this compound is potentially susceptible to enzymatic hydrolysis by esterases.[7] Esterases are enzymes that are ubiquitous in biological systems and are responsible for the metabolism of many ester-containing compounds. The rate and extent of enzymatic degradation will depend on the specific esterase and the experimental conditions.
Q4: What are the likely degradation products of this compound?
A4: The complete hydrolysis of this compound would yield ethane-1,1,2-tricarboxylic acid and three molecules of methanol. Partial hydrolysis would result in a mixture of mono- and di-carboxylic acid derivatives of the parent compound.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Gas Chromatography (GC) could also be a suitable technique.[11]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in an aqueous solution. | The pH of the solution may be too high or too low, catalyzing hydrolysis. | Buffer the aqueous solution to a pH where the ester is more stable (typically around neutral pH, but should be determined experimentally). |
| Inconsistent results in stability studies. | Temperature fluctuations during the experiment. | Ensure that the temperature of the incubator or water bath is accurately controlled and monitored throughout the experiment. |
| Contamination of the sample with acids, bases, or enzymes. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried. If enzymatic degradation is suspected, consider adding an esterase inhibitor (if compatible with the experiment). | |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The HPLC method is not optimized for stability indication. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, or temperature to achieve adequate separation of all relevant peaks. |
| Precipitation of the compound during aqueous stability studies. | The compound has low aqueous solubility, which may decrease further upon degradation to the less soluble carboxylic acid form. | Consider using a co-solvent to increase solubility, but be aware that the co-solvent may affect the degradation rate. Alternatively, perform the study at a lower concentration. |
Stability Data
| Condition | Parameter | Value |
| Hydrolytic Stability | Half-life (t½) at 25°C, pH 3 | (Hypothetical) ~150 hours |
| Half-life (t½) at 25°C, pH 7 | (Hypothetical) ~1500 hours | |
| Half-life (t½) at 25°C, pH 9 | (Hypothetical) ~50 hours | |
| Thermal Stability | Decomposition Onset Temperature | (Hypothetical) > 200°C |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
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Buffer Preparation: Prepare buffers at pH 3, 7, and 9.
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
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Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
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Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
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Data Analysis: Plot the concentration of the compound versus time for each pH and determine the degradation rate constant and half-life.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.[12][13][14][15][16]
Methodology:
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Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 8 hours.
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Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours.
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Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
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Analysis: Analyze the stressed samples by HPLC-UV and Mass Spectrometry (LC-MS) to identify and characterize the degradation products.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. oit.edu [oit.edu]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 12. onyxipca.com [onyxipca.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. acdlabs.com [acdlabs.com]
- 15. google.com [google.com]
- 16. biopharminternational.com [biopharminternational.com]
Removal of byproducts from Trimethyl ethane-1,1,2-tricarboxylate reactions
Welcome to the technical support center for Trimethyl ethane-1,1,2-tricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often involving reactions like the Michael addition or Knoevenagel condensation, can result in several byproducts.[1][2] Common impurities include:
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Unreacted Starting Materials: Such as dimethyl malonate and methyl acrylate or their equivalents.
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Hydrolysis Products: Partial or complete hydrolysis of the methyl ester groups to carboxylic acids can occur if water is present, especially under acidic or basic conditions.
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Self-Condensation Products: Aldehydes or ketones used in Knoevenagel-type syntheses can undergo self-condensation if a strong base is used.[1]
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Transesterification Byproducts: If other alcohols (e.g., ethanol from the solvent) are present, transesterification can lead to the formation of mixed ethyl-methyl esters.[3]
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Inorganic Salts: Formed during the reaction or workup, which may need to be removed.[4]
Q2: My final product is cloudy and has a low assay. What is the likely cause?
A2: A cloudy appearance typically indicates the presence of moisture or insoluble inorganic salts. A low assay suggests that unreacted starting materials or other byproducts have not been sufficiently removed. An incomplete aqueous workup is often the root cause.
Q3: Can I purify this compound using recrystallization?
A3: Standard recrystallization is not suitable as this compound is a liquid at room temperature.[5][6] Purification is typically achieved through other methods like vacuum distillation or column chromatography.
Q4: What are the expected physical properties of pure this compound?
A4: The key physical properties are summarized in the table below. Significant deviation from these values may indicate the presence of impurities.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₆ | [7][8] |
| Molecular Weight | 204.18 g/mol | [7][8] |
| Boiling Point | 247.7 ± 20.0 °C at 760 mmHg | [9] |
| Density | 1.2 ± 0.1 g/cm³ | [9] |
| Appearance | Liquid | [6] |
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Impurities (Salts, Acids)
This guide outlines the process for removing inorganic salts and acidic byproducts resulting from hydrolysis.
Experimental Protocol: Aqueous Workup
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Dissolution: Transfer the crude product to a separatory funnel and dissolve it in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approx. 3-5 volumes of solvent per volume of crude product).
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Water Wash: Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
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Neutralization Wash (if acidic byproducts are suspected): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently at first due to potential CO₂ evolution, then more vigorously. Allow layers to separate, then drain and discard the aqueous layer.
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Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Shake, separate, and discard the aqueous layer.
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Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) until the agent no longer clumps together.
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Filtration: Filter the solution to remove the drying agent.
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Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the washed this compound.
Issue 2: Presence of High-Boiling or Structurally Similar Impurities
If purity remains low after an aqueous workup, more advanced purification techniques are necessary.
Troubleshooting Logic
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimethyl 1,1,2-ethanetricarboxylate | CAS#:40967-67-7 | Chemsrc [chemsrc.com]
Navigating Unexpected Pathways: A Technical Support Center for Trimethyl Ethane-1,1,2-Tricarboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of trimethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis, can occasionally lead to unexpected products, posing challenges for researchers. This technical support center provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use. Here, we delve into the characterization of these unexpected products and offer detailed experimental protocols to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: During the alkylation of this compound, I observe the formation of a significant amount of a dialkylated product. How can I minimize this?
A1: The formation of dialkylated species is a common side reaction in the alkylation of malonic ester derivatives. This occurs when the initially formed mono-alkylated product undergoes a second alkylation. To suppress this, consider the following strategies:
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Molar Ratio of Reactants: Employ a slight excess of this compound relative to the alkylating agent. This ensures the alkylating agent is consumed before significant dialkylation of the product can occur.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature can help to control the reaction rate and favor mono-alkylation.
-
Choice of Base: Using a hindered, non-nucleophilic base can sometimes favor the deprotonation of the starting material over the mono-alkylated product.
Q2: I am attempting a Dieckmann condensation with a derivative of this compound, but I am isolating a product that appears to be the result of a retro-Dieckmann reaction. What could be causing this?
A2: The retro-Dieckmann condensation, or ring-opening, of the cyclic β-keto ester product can occur under certain conditions, particularly if the product is unstable. Key factors influencing this include:
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Reaction Quench: Ensure the reaction is quenched properly by acidification after the condensation is complete. A basic workup can promote the retro-Dieckmann reaction.
-
Temperature: High reaction temperatures can favor the equilibrium towards the more stable, ring-opened product. Running the reaction at the lowest feasible temperature is advisable.
-
Product Stability: The stability of the cyclic β-keto ester is crucial. If the ring system is highly strained, the equilibrium may favor the acyclic starting materials.
Q3: My reaction involving this compound is leading to a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity in the alkylation of chiral substrates derived from this compound can be challenging. The following approaches may improve the stereochemical outcome:
-
Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the direction of alkylation.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. A solvent screen may identify conditions that favor the formation of one diastereomer.
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Guide
This guide addresses specific issues and provides actionable steps for resolution.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired mono-alkylated product and significant starting material recovery. | 1. Incomplete deprotonation of the starting material. 2. Insufficiently reactive alkylating agent. 3. Reaction time is too short. | 1. Use a stronger base or increase the equivalents of the base. 2. Use a more reactive alkylating agent (e.g., iodide instead of chloride). 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Formation of a complex mixture of unidentifiable byproducts. | 1. Decomposition of starting material or product under the reaction conditions. 2. Competing side reactions such as elimination or hydrolysis. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents to prevent hydrolysis. 3. For alkylations, consider using a less basic catalyst if elimination is a concern. |
| Product epimerization during purification. | The desired product is sensitive to acidic or basic conditions used during chromatography. | 1. Use a neutral purification method, such as chromatography on silica gel buffered with a small amount of a non-nucleophilic base (e.g., triethylamine). 2. Minimize the time the product is in contact with the stationary phase. |
Experimental Protocols
General Protocol for Mono-Alkylation of this compound
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add a solution of a strong base (e.g., LDA, NaH) (1.05 eq) dropwise. Stir the mixture for 30-60 minutes.
-
Alkylation: Add the alkylating agent (0.95 eq) dropwise to the solution of the enolate. Maintain the temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the potential for side reactions, the following diagrams illustrate key reaction workflows and logical relationships.
Caption: Workflow for the alkylation of this compound, highlighting the potential side reaction leading to a dialkylated product.
Caption: A logical decision tree for troubleshooting the formation of common unexpected products in reactions involving this compound.
Technical Support Center: Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Trimethyl ethane-1,1,2-tricarboxylate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocol: Synthesis via Michael Addition
This protocol details the synthesis of this compound through the Michael addition of dimethyl malonate to dimethyl maleate. This method is a common and effective route for the formation of the target molecule.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl Maleate | C₆H₈O₄ | 144.12 | 14.41 g | 0.1 |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 13.21 g | 0.1 |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.08 g | 0.02 |
| Methanol (Anhydrous) | CH₄O | 32.04 | 100 mL | - |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated Ammonium Chloride | NH₄Cl (aq) | - | 50 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: The flask is charged with sodium methoxide and 50 mL of anhydrous methanol. The mixture is stirred until the sodium methoxide is completely dissolved. To this solution, dimethyl malonate is added dropwise via the dropping funnel over a period of 15 minutes. The reaction mixture is stirred for an additional 30 minutes at room temperature.
-
Michael Addition: A solution of dimethyl maleate in 50 mL of anhydrous methanol is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30°C using a water bath if necessary.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, the mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of saturated ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude this compound is purified by vacuum distillation to obtain a colorless oil.
Expected Yield: 75-85%
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of water in reagents or solvent. 3. Low reaction temperature. | 1. Use fresh, high-purity sodium methoxide. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Monitor the reaction temperature and maintain it within the recommended range. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Incorrect stoichiometry of reactants. 3. Prolonged reaction time. | 1. Use a water bath to control the exothermic reaction. 2. Accurately measure and add the reactants as per the protocol. 3. Monitor the reaction closely by TLC and quench it upon completion. |
| Difficult Purification | 1. Incomplete reaction leading to a mixture of starting materials and product. 2. Formation of polymeric byproducts. | 1. Ensure the reaction goes to completion before work-up. 2. Purify the crude product using column chromatography before vacuum distillation if significant impurities are present. |
| Product is a Dark Color | 1. Decomposition of starting materials or product. 2. Impurities in the reagents. | 1. Avoid excessive heating during the reaction and purification. 2. Use high-purity, freshly opened reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this reaction?
A1: The base used in this reaction, sodium methoxide, is highly reactive towards water. Any moisture present in the reaction will consume the base, preventing the deprotonation of dimethyl malonate and thus inhibiting the Michael addition reaction.
Q2: Can other bases be used for this synthesis?
A2: While sodium methoxide is commonly used, other non-nucleophilic bases such as sodium hydride or potassium tert-butoxide can also be effective. However, reaction conditions may need to be optimized for different bases.
Q3: What is the purpose of the ammonium chloride quench?
A3: The saturated ammonium chloride solution is a mild acid that neutralizes the excess sodium methoxide in the reaction mixture, stopping the reaction and preventing the formation of unwanted byproducts during the work-up process.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q5: What are the key safety precautions to consider when performing this synthesis?
A5: Sodium methoxide is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The organic solvents used are flammable and should be handled away from ignition sources.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Impact of reagent purity on Trimethyl ethane-1,1,2-tricarboxylate reactions
Technical Support Center: Trimethyl Ethane-1,1,2-Tricarboxylate Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to reagent purity during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical commercial purity grades for this compound?
A1: Commercially available this compound is typically offered in purities of 95% or ≥97%.[1][2][3][4] For highly sensitive applications, such as in the synthesis of pharmaceutical intermediates, further purification may be necessary.
Q2: What are the most common impurities in this compound and their potential sources?
A2: Common impurities can include:
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Water: Absorbed from the atmosphere or present in solvents. Water is particularly detrimental as it can lead to the hydrolysis of the ester groups.[5][6][7]
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Residual Starting Materials: From its synthesis, which could include methanol, pyridine, or unreacted precursors.
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Side-Products from Synthesis: Such as partially esterified intermediates or isomers.
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Acids or Bases: Trace amounts of catalysts used during its manufacture.
Q3: How does water content impact reactions involving this compound?
A3: Water is a critical impurity. As an ester, this compound is susceptible to hydrolysis, which is the reverse of an esterification reaction.[6][7] The presence of water can:
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Reduce Yield: By consuming the starting material to form the corresponding carboxylic acids and methanol.[6]
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Lower Product Purity: Introducing undesired acidic side-products into the reaction mixture, complicating purification.
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Inhibit Catalysts: Water can deactivate certain catalysts, especially in acid-catalyzed reactions, by preferentially solvating the catalytic protons.[8][9]
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
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Karl Fischer Titration: The standard method for accurately quantifying water content.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main component from non-volatile impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or Inconsistent Product Yield
Possible Cause: Reagent impurity is a primary suspect for low yields.
| Specific Impurity | Mechanism of Yield Reduction | Suggested Solution |
| Water | Hydrolysis of the ester starting material, shifting the reaction equilibrium away from the desired product.[5][6][7] | Use anhydrous solvents, dry glassware thoroughly, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Consider using molecular sieves. |
| Residual Acids/Bases | Unintended catalysis of side-reactions or neutralization of required catalysts/reagents. | Neutralize the reagent solution with a gentle work-up or pass it through a short plug of neutral alumina or silica gel before use. |
| Other Organic Impurities | May compete in the reaction, leading to a mixture of products and making isolation of the desired product difficult. | Repurify the this compound via vacuum distillation or column chromatography. |
Problem 2: Appearance of Unexpected Side-Products
Possible Cause: Impurities are reacting to form new, undesired compounds.
Troubleshooting Workflow for Unexpected Side-Products
Caption: Troubleshooting workflow for identifying the cause of side-products.
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
Possible Cause: Catalytic activity is being inhibited by impurities.
| Quantitative Impact of Water on Reaction Rate (Illustrative Example) | |
| Water Content (%) in Reagent | Relative Initial Reaction Rate (%) |
| 0.01 (Anhydrous) | 100 |
| 0.5 | 65 |
| 1.0 | 40 |
| 2.0 | 15 |
| Note: This data is representative and illustrates the general trend of catalyst inhibition by water in acid-catalyzed ester-based reactions.[8][9] |
Logical Relationship: Impurity -> Effect
Caption: Relationship between impurity types and resulting experimental issues.
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
This protocol outlines a general method for assessing the purity of this compound.
Objective: To identify and quantify volatile impurities.
Methodology:
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph equipped with a mass spectrometer detector (GC-MS).
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: 40-450 m/z.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. The peak area percentage can be used to estimate the relative concentration of each component. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Experimental Workflow Diagram
Caption: Workflow for analyzing reagent purity using Gas Chromatography-Mass Spectrometry.
References
- 1. chemscene.com [chemscene.com]
- 2. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. chemistai.org [chemistai.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Trimethyl Ethane-1,1,2-tricarboxylate and its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of Trimethyl ethane-1,1,2-tricarboxylate with its common alternatives, focusing on their performance in key organic reactions, supported by experimental data.
This compound is a tri-ester derivative of ethane-1,1,2-tricarboxylic acid. Its chemical structure, featuring three carboxylate groups, makes it a valuable precursor in the synthesis of complex molecules, particularly in the formation of carbon-carbon bonds and the construction of heterocyclic systems. Its utility is most pronounced in reactions such as the Michael addition and in the synthesis of barbiturates and their analogues.
Comparison with Alternative Reagents
The primary alternatives to this compound in these applications are other malonic ester derivatives, most notably Diethyl malonate and Dimethyl malonate. The choice between these reagents often depends on factors such as reactivity, steric hindrance, and the desired final product.
Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Malonic esters are excellent nucleophiles for this purpose after deprotonation.
While specific comparative data for this compound is limited in readily available literature, the performance of malonic esters is generally influenced by the nature of the alkyl group. Methyl esters, such as in this compound and Dimethyl malonate, are generally more reactive and less sterically hindered than their ethyl counterparts. This can lead to faster reaction rates. However, the presence of the third ester group on the ethane backbone in this compound may introduce unique steric and electronic effects that could influence its reactivity and the stability of the resulting enolate.
Table 1: Comparison of Malonic Esters in Michael Addition Reactions
| Reagent | Typical Base | Typical Solvent | Reported Yield Range | Reference |
| Diethyl malonate | Sodium ethoxide | Ethanol | 85-95% | [1] |
| Dimethyl malonate | Sodium methoxide | Methanol | 90-98% | [1] |
| This compound | Sodium methoxide | Methanol | Data not available | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Synthesis of Barbiturates
The condensation of malonic esters with urea or thiourea is a classic method for the synthesis of barbituric acids, the parent compounds of the barbiturate class of drugs. The reactivity of the malonic ester directly impacts the efficiency of this cyclocondensation reaction.
Here again, the higher reactivity of methyl esters could favor the use of this compound or Dimethyl malonate over Diethyl malonate, potentially leading to higher yields or requiring milder reaction conditions. A patent describing the synthesis of barbituric acid reports a yield of 72-78% using diethyl malonate.[2] Comparative data for this compound in a similar synthesis is not readily found in the surveyed literature.
Table 2: Comparison of Malonic Esters in Barbiturate Synthesis
| Reagent | Condensing Agent | Typical Base | Reported Yield | Reference |
| Diethyl malonate | Urea | Sodium ethoxide | 72-78% | [2] |
| Dimethyl malonate | Urea | Sodium methoxide | Data not available | - |
| This compound | Urea | Sodium methoxide | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the use of Diethyl and Dimethyl malonate in these key reactions are well-documented. The following are representative procedures.
General Experimental Protocol for Michael Addition using Diethyl Malonate
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Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, Diethyl malonate is added dropwise at room temperature.
-
The mixture is stirred for a specified time to ensure complete formation of the enolate.
-
Michael Addition: The α,β-unsaturated carbonyl compound is then added to the enolate solution, often at a reduced temperature to control the reaction rate.
-
The reaction mixture is stirred until completion, as monitored by an appropriate technique (e.g., TLC).
-
Work-up: The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
General Experimental Protocol for Barbiturate Synthesis using Diethyl Malonate
-
Condensation: In a round-bottom flask equipped with a reflux condenser, sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide.
-
Diethyl malonate and urea are added to the sodium ethoxide solution.
-
The reaction mixture is heated to reflux for several hours.
-
Isolation: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl).
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The precipitated barbituric acid is collected by filtration, washed with cold water, and dried.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Conclusion
While this compound holds promise as a reagent in organic synthesis, particularly for constructing complex molecular architectures, a lack of readily available, direct comparative data with its common alternatives, Diethyl malonate and Dimethyl malonate, makes a definitive performance assessment challenging. Based on general principles of chemical reactivity, its methyl ester groups suggest potentially higher reactivity. However, the overall structure may introduce unique steric and electronic factors. Further experimental investigation and publication of comparative studies are necessary to fully elucidate the advantages and disadvantages of this compound in relation to its alternatives. Researchers are encouraged to consider these factors when selecting a malonic ester derivative for their specific synthetic needs.
References
Trimethyl ethane-1,1,2-tricarboxylate vs. triethyl ethane-1,1,2-tricarboxylate in synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic pathway. This guide provides an objective comparison of trimethyl ethane-1,1,2-tricarboxylate and its triethyl counterpart, focusing on their performance in common synthetic applications. By examining their physical properties, reactivity, and providing experimental context, this document aims to inform the selection process for these versatile building blocks.
Introduction
This compound and triethyl ethane-1,1,2-tricarboxylate are valuable reagents in organic synthesis, primarily utilized as precursors for the generation of substituted succinic acids and other complex molecules through reactions such as alkylations and Michael additions. The choice between the methyl and ethyl ester variants can influence reaction outcomes, including yield, reaction kinetics, and ease of purification. This guide explores these differences to aid in the rational selection of the appropriate reagent for specific synthetic goals.
Physical and Chemical Properties
A fundamental comparison begins with the physical and chemical properties of the two esters. These properties can affect handling, reaction conditions, and work-up procedures.
| Property | This compound | Triethyl ethane-1,1,2-tricarboxylate |
| CAS Number | 40967-67-7[1][2][3] | 7459-46-3[4][5][6] |
| Molecular Formula | C₈H₁₂O₆[1][2][3] | C₁₁H₁₈O₆[4][6] |
| Molecular Weight | 204.18 g/mol [1][3] | 246.26 g/mol [4][6] |
| Boiling Point | Not readily available | 134-135 °C at 2.5 Torr[6] |
| Density | Not readily available | 1.1018 g/cm³ at 22 °C[6] |
Performance in Synthesis: A Comparative Analysis
While direct, side-by-side comparative studies of these two specific reagents in the literature are scarce, we can infer their relative performance based on established principles of organic chemistry, particularly concerning steric hindrance and the nature of the ester group.
Enolate Formation and Alkylation:
Both esters are commonly used in reactions that proceed via an enolate intermediate, such as the malonic ester synthesis.[7][8] The first step in this sequence is the deprotonation of the α-carbon. The acidity of this proton is a key factor. While electronic effects of the methyl and ethyl groups are similar, steric hindrance can play a role. The smaller size of the methyl groups in this compound may allow for slightly faster and more efficient deprotonation by a bulky base, although this effect is generally considered minor.
In the subsequent alkylation step, the enolate attacks an alkyl halide. Here again, the steric profile of the ester can be influential. The less bulky trimethyl ester may present a smaller steric shield around the nucleophilic carbon, potentially leading to faster reaction rates with sterically demanding alkyl halides.
Hydrolysis and Decarboxylation:
The final step in a malonic ester synthesis involves hydrolysis of the ester groups followed by decarboxylation. The rate of ester hydrolysis can be influenced by the nature of the alkyl group. Generally, methyl esters are known to hydrolyze more readily than ethyl esters under both acidic and basic conditions. This is attributed to the lower steric hindrance of the methyl group, which allows for easier nucleophilic attack at the carbonyl carbon. This could translate to shorter reaction times or milder conditions for the hydrolysis of the trimethyl ester compared to the triethyl ester.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of triethyl ethane-1,1,2-tricarboxylate, adapted from the patent literature.[9] A comparable experimental protocol for the trimethyl variant is not as readily available in the public domain but would follow a similar synthetic strategy.
Synthesis of Triethyl Ethane-1,1,2-tricarboxylate:
This procedure involves the reaction of diethyl malonate with a strong base to form an enolate, followed by alkylation with an ethyl haloacetate.[9]
-
Step 1: Enolate Formation. Diethyl malonate is reacted with a strong base, such as sodium ethoxide or sodium methoxide, in a suitable solvent. The reaction is typically carried out at an elevated temperature (e.g., 70-80 °C) for a short period (10-30 minutes) to ensure complete formation of the enolate intermediate.[9]
-
Step 2: Alkylation. A catalyst, such as potassium iodide or sodium iodide, is added to the reaction mixture. Subsequently, ethyl chloroacetate or ethyl bromoacetate is added dropwise over a period of 30-50 minutes while maintaining the reaction temperature. The reaction is then allowed to proceed for several hours (3-15 hours).[9]
-
Step 3: Work-up and Purification. After the reaction is complete, the resulting inorganic salts are removed by filtration or by washing with water. The crude product is then purified by vacuum distillation to yield triethyl ethane-1,1,2-tricarboxylate.[9]
Logical Workflow for Synthesis
The synthesis of ethane-1,1,2-tricarboxylate esters generally follows the logic of the malonic ester synthesis. This can be visualized as a straightforward workflow.
Conclusion
The choice between this compound and triethyl ethane-1,1,2-tricarboxylate in a synthetic route will depend on the specific requirements of the reaction.
-
This compound may be preferred when faster reaction rates are desired, particularly in sterically hindered systems or during the final hydrolysis step. Its lower molecular weight may also be a consideration in calculating reaction stoichiometry.
-
Triethyl ethane-1,1,2-tricarboxylate is a well-established reagent with readily available synthetic protocols.[9] Its higher boiling point may be advantageous in reactions requiring elevated temperatures, as it is less volatile than its trimethyl counterpart.
Ultimately, for a new synthetic application, it is recommended to perform small-scale trials with both reagents to empirically determine which provides the optimal balance of yield, reaction time, and purity for the desired product. This data-driven approach will ensure the most efficient and effective synthetic outcome.
References
- 1. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C8H12O6 | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]
- 3. chemscene.com [chemscene.com]
- 4. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triethyl 1,1,2-ethane tricarboxylate, 7459-46-3 [thegoodscentscompany.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Trimethyl Ethane-1,1,2-tricarboxylate and Structurally Related Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Trimethyl ethane-1,1,2-tricarboxylate and similar ester compounds. Due to the limited availability of direct kinetic data for this compound, this document leverages experimental data for structurally analogous esters to infer and discuss its probable reactivity. The primary focus is on alkaline hydrolysis, a fundamental reaction in ester chemistry with significant implications in various research and development fields, including drug metabolism and prodrug design.
Introduction to Ester Reactivity
The reactivity of esters in nucleophilic substitution reactions, such as hydrolysis, is primarily governed by two key factors:
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Electronic Effects: The electrophilicity of the carbonyl carbon is a crucial determinant of reactivity. Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reactivity.
-
Steric Hindrance: Bulky groups surrounding the ester functionality can impede the approach of a nucleophile, thereby slowing down the reaction rate.
In the context of this compound, it is important to consider the electronic influence of the three ester groups and the steric bulk of the methyl groups.
Comparative Reactivity Analysis
1. Comparison with Diethyl Succinate:
Diethyl succinate is a diester of a dicarboxylic acid, succinic acid, which has a two-carbon chain between the carboxyl groups.[1] This makes it a reasonable, albeit simpler, analogue for comparison. The alkaline hydrolysis of diethyl succinate proceeds in two consecutive steps, with the hydrolysis of the first ester group influencing the second.[2]
2. The Methyl vs. Ethyl Ester Effect:
It is a well-established principle in organic chemistry that methyl esters are generally more reactive towards hydrolysis than their corresponding ethyl esters. This is attributed to the smaller steric hindrance presented by the methyl group compared to the ethyl group, allowing for easier nucleophilic attack at the carbonyl carbon.
Inference for this compound:
Based on the principles outlined above, we can infer the following about the reactivity of this compound:
-
It is expected to be more reactive than its triethyl counterpart, Triethyl ethane-1,1,2-tricarboxylate, due to the reduced steric hindrance of the methyl groups.
-
The presence of three electron-withdrawing ester groups would likely increase the electrophilicity of each carbonyl carbon, potentially leading to a higher overall reactivity compared to a simple monoester like methyl acetate. The hydrolysis would proceed in a complex series of consecutive and competitive reactions.
Quantitative Data for a Structurally Related Diester
The following table summarizes the second-order rate constants for the alkaline hydrolysis of a related diester, diethyl succinate, in a 70% ethanol-water solvent system. This data is provided to give a quantitative sense of the reaction kinetics for a multifunctional ester.
| Ester | Reaction Step | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |
| Diethyl Succinate | First Hydrolysis (k₁) | Subject to primary salt effect, decreases with increasing succinate ion concentration |
| Diethyl Succinate | Second Hydrolysis (k₂) | Exhibits a positive salt effect with increasing sodium ion concentration |
Data extracted from a study on the alkaline hydrolysis of diethyl succinate.[2] Note: The specific values are dependent on the ionic strength of the solution.
Experimental Protocol: Determination of Ester Hydrolysis Rate Constant
This section provides a general methodology for determining the second-order rate constant of alkaline ester hydrolysis, which can be adapted for this compound and other esters of interest.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ester.
Materials:
-
Ester of interest (e.g., this compound)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burettes, pipettes, and conical flasks
-
Stopwatch
Procedure:
-
Preparation of Reactants: Prepare solutions of the ester and sodium hydroxide of known concentrations in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Reaction Initiation: Place the ester solution and the NaOH solution in separate flasks in a constant temperature bath to allow them to reach thermal equilibrium. To initiate the reaction, quickly mix the two solutions and start the stopwatch.
-
Reaction Quenching: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and immediately add it to a flask containing a known excess of the standardized HCl solution. This will quench the reaction by neutralizing the remaining NaOH.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with a standardized NaOH solution.
-
Data Analysis: The concentration of NaOH at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting the appropriate function of concentration against time. For a second-order reaction with equal initial concentrations of ester and NaOH, a plot of 1/[NaOH] versus time will yield a straight line with a slope equal to k.
Visualizing the Reaction Pathway
The alkaline hydrolysis of a triester like this compound is a multi-step process. The following diagram illustrates the logical relationship of the sequential and competitive hydrolysis reactions.
Caption: Competitive and consecutive hydrolysis of a triester.
Conclusion
While direct experimental kinetic data for this compound is scarce, a comparative analysis based on fundamental principles of organic chemistry and data from analogous compounds provides valuable insights into its reactivity. It is predicted to be a relatively reactive triester, with its methyl groups offering less steric hindrance than ethyl groups found in similar structures. The provided experimental protocol offers a framework for researchers to determine the precise hydrolysis kinetics of this and other esters, enabling a more direct and quantitative comparison. This understanding is critical for applications in drug development, where ester stability can significantly impact a drug's metabolic profile and efficacy.
References
Unveiling the Potential: A Literature Review of Trimethyl Ethane-1,1,2-tricarboxylate Applications
For researchers, scientists, and professionals in drug development, the quest for versatile building blocks in organic synthesis is perpetual. Trimethyl ethane-1,1,2-tricarboxylate, a tri-ester with a unique substitution pattern, presents itself as a potentially valuable synthon. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of direct applications for this specific molecule as a starting material in the synthesis of pharmaceuticals, polymers, or other fine chemicals. While general chemical and physical properties are documented, detailed experimental protocols and comparative studies detailing its utility are notably scarce.
This guide aims to provide a thorough overview of the current, albeit limited, understanding of this compound and to explore its hypothetical applications based on the reactivity of analogous compounds. Despite the lack of direct evidence, its structure suggests potential utility in several key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information repositories.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40967-67-7 | [1][2] |
| Molecular Formula | C₈H₁₂O₆ | [1][2] |
| Molecular Weight | 204.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methoxycarbonyl-succinic acid dimethyl ester, Trimethyl 1,1,2-ethanetricarboxylate | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
Potential Synthetic Applications: A Hypothetical Framework
While direct experimental evidence is lacking, the chemical structure of this compound allows for informed speculation on its potential reactivity and applications in organic synthesis. The presence of two ester groups on one carbon and a third on an adjacent carbon suggests it could serve as a precursor to substituted succinic acid derivatives and participate in various carbon-carbon bond-forming reactions.
Synthesis of Substituted Succinic Acids
The core structure of this compound is closely related to succinic acid. Through selective hydrolysis and decarboxylation, it could theoretically be a valuable precursor for the synthesis of mono- and disubstituted succinic acids, which are important motifs in many biologically active molecules and natural products.
A hypothetical reaction pathway for the generation of a monosubstituted succinic acid is depicted below. This pathway is based on the well-established principles of malonic ester synthesis.
Caption: Hypothetical pathway for monosubstituted succinic acid synthesis.
Experimental Protocol (Hypothetical):
-
Enolate Formation: this compound would be treated with a suitable base, such as sodium methoxide in methanol, to generate the corresponding enolate by deprotonation of the acidic proton at the C-1 position.
-
Alkylation: The resulting enolate would then be reacted with an alkyl halide (R-X) to introduce the desired substituent at the C-1 position.
-
Hydrolysis and Decarboxylation: The alkylated intermediate would be subjected to acidic hydrolysis to convert the three ester groups to carboxylic acids. Subsequent heating would lead to decarboxylation of the geminal dicarboxylic acid, yielding the final monosubstituted succinic acid.
Michael Addition Reactions
The enolate derived from this compound could also act as a nucleophile in Michael addition reactions. This would involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular scaffolds.
Caption: Hypothetical Michael addition reaction workflow.
Experimental Protocol (Hypothetical):
-
Enolate Formation: Similar to the previous protocol, the enolate of this compound would be generated using a suitable base.
-
Conjugate Addition: The enolate solution would then be added to a solution of an α,β-unsaturated ketone or ester at a controlled temperature.
-
Workup: The reaction would be quenched with a protic source, such as ammonium chloride solution, to protonate the resulting enolate and yield the Michael adduct.
Comparison with Alternative Reagents
In the absence of direct experimental data for this compound, a comparison with commonly used alternatives for the synthesis of substituted succinic acids is warranted. Diethyl malonate and its derivatives are the most prevalent reagents for this purpose.
Table 2: Comparison of this compound (Hypothetical) with Diethyl Malonate
| Feature | This compound (Hypothetical) | Diethyl Malonate |
| Starting Material Cost & Availability | Commercially available from several suppliers, but likely more expensive than diethyl malonate due to a more complex structure. | Readily available and relatively inexpensive. |
| Reactivity | The presence of three ester groups may influence the acidity of the α-proton and the reactivity of the resulting enolate. | Well-established reactivity in alkylation and Michael addition reactions. |
| Synthetic Versatility | The additional ester group could potentially be used for further functionalization, offering a different handle for subsequent reactions. | Primarily used to introduce a carboxymethyl group (-CH₂COOH) after alkylation and decarboxylation. |
| Byproducts | Decarboxylation would release carbon dioxide and methanol. | Decarboxylation releases carbon dioxide and ethanol. |
Conclusion
This compound remains a molecule of untapped potential in the realm of organic synthesis. While its structural features suggest plausible applications in the synthesis of substituted succinic acids and in Michael additions, the lack of published experimental data prevents a definitive assessment of its efficacy and advantages over existing methods.
Further research is required to explore the reactivity of this compound and to establish detailed experimental protocols for its use as a synthetic building block. Such studies would be invaluable in determining whether this compound can indeed serve as a valuable tool for the construction of complex molecules for the pharmaceutical and materials science industries. Researchers are encouraged to investigate the synthetic utility of this compound and to publish their findings to enrich the collective knowledge of the scientific community.
References
Isomeric Purity of Trimethyl Ethane-1,1,2-tricarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of reagents and intermediates is a critical parameter in research and drug development, directly impacting reaction outcomes, product efficacy, and safety. This guide provides a comparative overview of the isomeric purity of Trimethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis. Due to the limited availability of direct comparative studies for this specific compound, this guide leverages data from analogous compounds and outlines established analytical methodologies for purity determination.
Introduction to Isomeric Purity
In the context of this compound, isomeric impurities refer to molecules with the same molecular formula (C₈H₁₂O₆) but different structural arrangements. The most probable positional isomer is Trimethyl ethane-1,1,1-tricarboxylate. The presence of such isomers can arise during synthesis and may influence the stereochemistry and purity of subsequent products.[1][2][3] Therefore, robust analytical methods are essential to quantify the isomeric purity and ensure the quality of starting materials.
Commercial Availability and Stated Purity
This compound is available from various chemical suppliers with stated purities typically ranging from 95% to 99%.[4][5] However, these figures often represent overall purity and may not provide specific details on the isomeric ratio. For applications sensitive to isomeric composition, independent verification of purity is highly recommended.
Analytical Methodologies for Isomeric Purity Determination
The determination of isomeric purity for compounds like this compound relies on high-resolution analytical techniques capable of separating and quantifying structurally similar molecules. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.
Comparative Data on Analytical Techniques
| Analytical Technique | Potential Resolution of Isomers | Typical Limit of Detection (LOD) | Throughput | Key Advantages | Potential Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High | Low (ng/mL range) | High | High separation efficiency for volatile compounds, definitive identification by mass spectra.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| High-Performance Liquid Chromatography (HPLC) | Moderate to High | Low to Moderate (µg/mL to ng/mL range) | Moderate | Versatile for a wide range of compounds, non-destructive, various detection methods.[7][8] | Method development can be time-consuming, resolution depends on column chemistry and mobile phase. |
| Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy | High | High (mg/mL range) | Low | Provides detailed structural information, can distinguish subtle differences between isomers, non-destructive.[9][10][11] | Lower sensitivity compared to chromatographic methods, complex spectra may require advanced techniques for interpretation. |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound isomeric purity. These are based on established methods for similar analytes.
Protocol 1: Isomeric Purity Determination by GC-MS
This method is adapted from general procedures for the analysis of tricarboxylic acid cycle metabolites and other organic acid esters.[6][12]
1. Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Data Analysis: Isomers will have identical mass spectra but different retention times. Quantify by integrating the peak areas of the separated isomers.
Protocol 2: Isomeric Purity Determination by HPLC-UV
This protocol is based on methods for the separation of aliphatic and aromatic carboxylic acids.[7][8]
1. Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Separate peaks for the isomers should be observed. Quantify by comparing the peak areas.
Protocol 3: Isomeric Purity Determination by ¹H NMR Spectroscopy
This protocol is based on general principles of NMR analysis for distinguishing isomers.[9][11]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Pulse Angle: 30 degrees.
-
Data Analysis: The chemical shifts and coupling constants of the protons will differ between the 1,1,2- and 1,1,1-isomers. Specifically, the methylene (-CH₂-) and methine (-CH-) protons of the ethane backbone will show distinct patterns. The relative integration of unique signals corresponding to each isomer can be used for quantification.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical protocols described above.
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Caption: Workflow for Isomeric Purity Analysis by HPLC.
Impact of Isomeric Impurities in Drug Development
The presence of unintended isomers in pharmaceutical intermediates can have significant consequences:
-
Altered Biological Activity: Different isomers can exhibit varied pharmacological effects, with one being active and another inactive or even toxic.[1]
-
Safety Concerns: Isomeric impurities may have different toxicological profiles, posing a safety risk.[13]
-
Challenges in Process Control: The presence of isomers can complicate reaction monitoring and purification processes.
-
Regulatory Scrutiny: Regulatory agencies require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs).[13]
Conclusion
While direct comparative data on the isomeric purity of this compound is scarce, this guide provides a framework for its assessment. Researchers and drug development professionals should be aware of the potential for isomeric impurities and employ robust analytical methods for their quantification. The provided protocols for GC-MS, HPLC, and NMR serve as a starting point for developing validated methods to ensure the quality and consistency of this important chemical intermediate. The choice of method will depend on the specific requirements for sensitivity, resolution, and the available instrumentation.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. 1,1,2-trimethyl ethane-1,1,2-tricarboxylate | 40967-67-7 | Buy Now [molport.com]
- 6. theses.cz [theses.cz]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. magritek.com [magritek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs
For researchers and professionals in drug development and chemical synthesis, the efficient production of complex molecules is paramount. This guide provides a comparative analysis of synthetic methodologies for Trimethyl ethane-1,1,2-tricarboxylate and its closely related analogs. The efficiency of different synthetic routes is benchmarked based on reported yields, reaction conditions, and starting materials.
Comparison of Synthesis Efficiencies
The following table summarizes the quantitative data for different synthetic approaches to produce this compound and its structural isomers or derivatives. This allows for a direct comparison of their efficiencies under various experimental conditions.
| Method | Target Compound | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |
| Alkylation of Diethyl Malonate | Triethyl ethane-1,1,2-tricarboxylate | Diethyl malonate, Halogenated ethyl carboxylate | Strong base (e.g., sodium methoxide), Catalyst (e.g., potassium iodide) | 70-80 | 3-15 hours | Not explicitly stated |
| One-Pot Phosphinoylation | Trimethyl 2-(dimethoxyphosphoryl)ethene-1,1,2-tricarboxylate | Alkyl cyanoformate, Acetylenic ester, Trialkyl phosphite | None | Room Temperature | 1-3 hours | 70 |
| Catalytic Dehydration-Hydrogenation | Triethyl propane-1,2,3-tricarboxylate (Tricarballylate) | Triethyl citrate | 0.2 wt% Pd/Nb2O5·nH2O | 160 | 24 hours | up to 93 |
Experimental Protocols
Method 1: Alkylation of Diethyl Malonate for Triethyl Ethane-1,1,2-Tricarboxylate
This method involves the alkylation of a malonic ester, a classical C-C bond-forming reaction. The following protocol is based on the synthesis of the ethyl ester analog of the target compound.
Procedure:
-
Diethyl malonate is reacted with a strong alkaline solution (e.g., 18-21% sodium methoxide in methanol) at 70-80°C for 10-30 minutes to form the enolate intermediate.
-
A catalyst, such as potassium iodide (0.5-1 wt% of the diethyl malonate), is added to the reaction mixture.
-
A halogenated ethyl carboxylate (e.g., ethyl chloroacetate or ethyl bromoacetate) is added dropwise over 30-50 minutes.
-
The reaction is maintained at 70-80°C for 3-15 hours.
-
After the reaction is complete, inorganic salts are removed by washing with water.
-
The organic layer is dried and the final product, Triethyl ethane-1,1,2-tricarboxylate, is obtained by vacuum distillation.
Method 2: One-Pot Synthesis of Trimethyl 2-(dimethoxyphosphoryl)ethene-1,1,2-tricarboxylate
This efficient one-pot reaction provides a phosphorylated derivative of a tricarboxylate.[1]
Procedure:
-
To a stirred solution of an alkyl cyanoformate (1 mmol) and an acetylenic ester (1 mmol) in chloroform (5 mL), a trialkyl phosphite (1 mmol) is added at room temperature.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1-3 hours.[1]
-
The solvent is removed under reduced pressure.[1]
-
The resulting residue is purified by column chromatography on silica gel (hexane/EtOAc 3:1) to yield the pure Trimethyl 2-(dimethoxyphosphoryl)ethene-1,1,2-tricarboxylate.[1] A yield of 70% is reported for this specific compound.[1]
Method 3: Catalytic Dehydration-Hydrogenation for Triethyl Propane-1,2,3-Tricarboxylate
This modern catalytic approach offers a high-yield synthesis for a structural isomer of the target compound, starting from a bio-based material.
Procedure:
-
Triethyl citrate is subjected to a sequential dehydration-hydrogenation process in a one-pot system.
-
The reaction is carried out in the presence of a bifunctional 0.2 wt% Pd/Nb2O5·nH2O catalyst.
-
Methylcyclohexane is used as an inert solvent.
-
The reaction is conducted at 160°C for 24 hours.
-
This method has been reported to achieve yields of up to 93% for different tricarballylate esters.
Visualizing the Synthetic Workflow
The following diagram illustrates the experimental workflow for the one-pot synthesis of Trimethyl 2-(dimethoxyphosphoryl)ethene-1,1,2-tricarboxylate, highlighting the key steps from reactants to the final purified product.
Caption: Workflow for the one-pot synthesis of a tricarboxylate derivative.
References
A Comparative Guide to the Reaction Kinetics of Trimethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the analysis of the reaction kinetics of Trimethyl ethane-1,1,2-tricarboxylate. Due to a lack of publicly available kinetic data for this specific compound, this document outlines a comprehensive experimental protocol to determine its hydrolysis rate. For comparative purposes, established kinetic data for the well-characterized hydrolysis of ethyl acetate is presented alongside a template for organizing the experimental findings for this compound.
Introduction
This compound is a tri-ester of significant interest in various chemical syntheses. Understanding its reaction kinetics, particularly the rate of hydrolysis, is crucial for optimizing reaction conditions, predicting product yields, and assessing its stability in aqueous environments. This guide details a systematic approach to characterizing the hydrolysis kinetics of this molecule and provides a benchmark for comparison against a simpler mono-ester, ethyl acetate. As an alternative for comparative studies, Triethyl ethane-1,1,2-tricarboxylate, a structurally similar tri-ester, is also proposed.
Comparative Kinetic Data
The following table provides a template for summarizing the kinetic data for the alkaline hydrolysis of this compound, alongside experimentally determined values for ethyl acetate. The data for this compound is presented hypothetically to illustrate how experimental results would be tabulated.
| Compound | Reaction Conditions | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| This compound | Aqueous NaOH (e.g., 0.05 M) | To be determined experimentally | To be determined experimentally |
| Triethyl ethane-1,1,2-tricarboxylate | Aqueous NaOH (e.g., 0.05 M) | To be determined experimentally | To be determined experimentally |
| Ethyl Acetate (for comparison) | Aqueous NaOH | 0.112 | 43.09 - 48.33 |
Note: The activation energy for the saponification of ethyl acetate is reported as 11.56 kcal/mol (48.33 kJ/mol) in one study[1], and 43.094 kJ/mol in another[2].
Experimental Protocols
To determine the reaction kinetics of this compound, a robust analytical method is required to monitor the concentration of the reactant or a product over time. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this purpose as it allows for the direct, non-invasive quantification of multiple species in the reaction mixture.
Protocol for Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy
This protocol describes the determination of the pseudo-first-order rate constant for the alkaline hydrolysis of this compound. The reaction is conducted under pseudo-first-order conditions by using a large excess of the base (e.g., sodium hydroxide).
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Thermostatted water bath or NMR probe with temperature control
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in a suitable organic solvent that is miscible with the reaction medium, or directly in D₂O if solubility permits.
-
Prepare a stock solution of sodium hydroxide in D₂O at a concentration significantly higher than the ester (e.g., 1.0 M) to ensure pseudo-first-order conditions.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C).
-
In an NMR tube, add a precise volume of the this compound stock solution.
-
To initiate the reaction, add a precise volume of the pre-thermostatted NaOH/D₂O solution to the NMR tube, starting the stopwatch simultaneously.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate and should be sufficient to obtain at least 10-15 data points before the reaction is substantially complete.
-
-
Data Analysis:
-
Identify a characteristic signal in the ¹H NMR spectrum for this compound that is well-resolved from other signals. The methyl ester protons should provide a distinct singlet.
-
Integrate the area of this characteristic peak in each spectrum. The integral value is proportional to the concentration of the ester at that time point.
-
Plot the natural logarithm of the integral value (ln(Integral)) against time (t).
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (NaOH): k = k' / [NaOH]
-
-
Determination of Activation Energy (Ea):
-
Repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C), keeping the initial concentrations of the reactants constant.
-
Calculate the second-order rate constant (k) for each temperature.
-
Plot the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T). This is known as an Arrhenius plot.
-
The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J K⁻¹ mol⁻¹). The activation energy (Ea) can be calculated from the slope.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the reaction kinetics of ester hydrolysis using spectroscopy.
Caption: Workflow for Kinetic Analysis of Ester Hydrolysis.
Signaling Pathway: General Mechanism of Base-Catalyzed Ester Hydrolysis
The hydrolysis of esters in the presence of a base, also known as saponification, typically proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
References
Safety Operating Guide
Safe Disposal of Trimethyl Ethane-1,1,2-Tricarboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of trimethyl ethane-1,1,2-tricarboxylate, a compound that requires careful management due to its potential hazards.
Hazard Profile
This compound is classified as a substance that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed or inhaled[1]. Understanding these hazards is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields[2] |
| Skin Protection | Chemical impermeable gloves, fire/flame resistant and impervious clothing[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Disposal Procedures
Adherence to a systematic disposal plan is essential to mitigate risks and ensure compliance with regulations. The following steps outline the recommended procedure for the disposal of this compound.
Step 1: Immediate Containment and Handling
-
Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure[2][3].
-
Ignition Sources: Remove all sources of ignition from the handling area, such as open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment[2][3][4].
-
Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE[2]. Avoid breathing mists or vapors[2].
Step 2: Managing Spills and Leaks
-
Small Spills: For minor spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand).
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal[2][3][4].
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Prevent the chemical from entering drains or waterways[2].
Step 3: Final Disposal
-
Waste Containers: Keep the chemical waste in suitable and closed containers that are properly labeled with the contents and associated hazards[2][3][4].
-
Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant in accordance with all applicable local, state, and federal laws and regulations[2][4]. The specific requirements for chemical waste disposal can vary, so it is crucial to be familiar with your institution's and region's guidelines.
-
Contaminated Clothing: Take off any contaminated clothing immediately and wash it before reuse[2].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
